Product packaging for 2,4-Diamino-6-hydroxypyrimidine(Cat. No.:CAS No. 195-66-4)

2,4-Diamino-6-hydroxypyrimidine

Cat. No.: B1143908
CAS No.: 195-66-4
M. Wt: 126.12
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, cell-permeable inhibitor of GTP cyclohydrolase I (GTPCH1), the rate-limiting enzyme in the de novo synthesis pathway of tetrahydrobiopterin (BH4). By potently inhibiting GTPCH1 with an IC50 of approximately 0.3 mM in HUVEC cells, DAHP effectively blocks the biosynthesis of BH4, an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. This central mechanism allows researchers to use DAHP to suppress nitric oxide (NO) production in various activated cell types, including macrophages, fibroblasts, and endothelial cells. Beyond its role as a cofactor antagonist, studies have shown that DAHP can also downregulate the expression of inducible NOS (iNOS) protein and mRNA in a BH4-independent manner, revealing a novel mechanism of action for this compound. In biomedical research, DAHP is a critical tool for investigating the roles of the BH4/NO pathway in cardiovascular biology, immunology, and neurochemistry. Its application extends to the study of cytokine signaling, vascular adhesion molecule expression, and neurotransmitter synthesis. Furthermore, this compound serves as a key chemical intermediate and building block in organic synthesis. It is a versatile precursor for synthesizing purine analogs and heterocyclic compounds, with applications in developing pharmaceuticals, agrochemicals, and dyes. Recent investigations have also highlighted its potential as an effective and environmentally friendly depressant in the flotation separation of chalcopyrite and molybdenite, showcasing its utility in mineral processing research. Key Applications: Inhibition of tetrahydrobiopterin (BH4) synthesis Suppression of nitric oxide (NO) production Study of iNOS expression and regulation Key intermediate for the synthesis of guanine and antiviral drugs Research into vascular inflammation and immune response Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O B1143908 2,4-Diamino-6-hydroxypyrimidine CAS No. 195-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 2-Aminoisocytosine
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,6-Diaminopyrimidin-4(3H)-one
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Record name 2-AMINOISOCYTOSINE
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-characterized inhibitor of de novo tetrahydrobiopterin (BH4) synthesis. Its primary mechanism of action involves the indirect inhibition of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the BH4 biosynthetic pathway. This inhibition is contingent upon the presence of the GCH1 feedback regulatory protein (GFRP). The reduction in BH4, an essential cofactor for nitric oxide synthases (NOS), consequently leads to decreased production of nitric oxide (NO). Beyond this primary pathway, evidence also suggests a BH4-independent mechanism for the downregulation of inducible nitric oxide synthase (iNOS) expression. This guide provides a comprehensive overview of the molecular mechanisms of DAHP, detailed experimental protocols for its study, and quantitative data to support its biological activities.

Core Mechanism of Action: Inhibition of GTP Cyclohydrolase I

The principal molecular target of this compound is GTP cyclohydrolase I (GCH1), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP).[1][2][3] However, the inhibition of GCH1 by DAHP is not a direct competitive interaction with the enzyme's active site. Instead, it is an indirect mechanism that critically requires the presence of the GCH1 feedback regulatory protein (GFRP).[4][5]

DAHP mimics the endogenous feedback inhibitor BH4, binding to the GCH1-GFRP complex and stabilizing it in an inactive conformation.[4][6] This allosteric regulation effectively blocks the synthesis of BH4. The potency of DAHP's inhibitory action is therefore dependent on the cellular expression levels of GFRP.[4]

Downstream Effects on Tetrahydrobiopterin and Nitric Oxide Synthesis

Tetrahydrobiopterin is an indispensable cofactor for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), which are responsible for the production of the signaling molecule nitric oxide (NO).[7][8][9] By depleting intracellular BH4 levels, DAHP effectively uncouples NOS, leading to a significant reduction in NO synthesis.[1][7] This property has made DAHP a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the GCH1/BH4/NOS axis.

BH4-Independent Mechanism: Downregulation of iNOS Expression

In addition to its well-established role in BH4 depletion, research indicates that DAHP can also suppress the expression of inducible nitric oxide synthase (iNOS) at the mRNA and protein levels through a BH4-independent pathway.[2][10] This suggests a dual mechanism of action, particularly in inflammatory contexts where iNOS is upregulated. The precise molecular details of this secondary pathway are still under investigation but may involve interference with transcription factors or signaling cascades that regulate iNOS gene expression.

Involvement in NF-κB Signaling

Studies have shown that DAHP can suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor involved in the inflammatory response and the expression of numerous pro-inflammatory genes, including iNOS and vascular cell adhesion molecule-1 (VCAM-1).[11][12][13] The inhibition of NF-κB by DAHP provides a potential mechanism for its observed BH4-independent effects on iNOS expression and its ability to reduce VCAM-1 levels.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory effects of this compound.

ParameterValueCell Type/SystemReference
IC50 for BH4 Biosynthesis~0.3 mMHuman Umbilical Vein Endothelial Cells (HUVEC)[14][15]
IC50 for GCH1 Inhibition (in vitro)300 µMPurified enzyme[1]

Table 1: Inhibitory Concentrations of this compound

Cell TypeDAHP ConcentrationEffectReference
Chicken Peritoneal MacrophagesDose-dependentReduction in NO production[7][16]
Avian MC29 Virus-Transformed Macrophages (HD11)Dose-dependentReduction in NO production[7][16]
Human Umbilical Vein Endothelial Cells (HUVEC)5 mMSignificant reduction in BH4 and VCAM-1 levels[1]

Table 2: Dose-Dependent Effects of this compound

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This protocol outlines a common colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[2][10][14][17][18]

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • (Store both solutions at 4°C in the dark).

  • Sodium nitrite standard solutions (0-100 µM).

  • Cell culture supernatant or other biological samples.

  • 96-well microplate.

  • Microplate reader (540 nm absorbance).

Procedure:

  • Prepare a standard curve using the sodium nitrite solutions.

  • In a 96-well plate, add 50 µL of each standard or sample to individual wells.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantification of iNOS mRNA (RT-qPCR)

This protocol describes the relative quantification of inducible nitric oxide synthase (iNOS) mRNA levels using reverse transcription-quantitative polymerase chain reaction.[4][7][19][20][21]

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for iNOS and a reference gene (e.g., GAPDH, β-actin).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for iNOS or the reference gene, and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both iNOS and the reference gene.

    • Calculate the relative expression of iNOS mRNA using a suitable method, such as the ΔΔCt method.

Measurement of VCAM-1 Protein Expression (Western Blot)

This protocol details the detection and semi-quantification of Vascular Cell Adhesion Molecule-1 (VCAM-1) protein levels by Western blotting.[5][9][22][23][24][25]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against VCAM-1.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against VCAM-1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Experimental Workflows

GCH1_Inhibition_Pathway cluster_DAHP This compound (DAHP) cluster_GCH1_GFRP GCH1/GFRP Complex cluster_BH4_Synthesis Tetrahydrobiopterin Synthesis cluster_NO_Synthesis Nitric Oxide Synthesis DAHP DAHP GCH1_GFRP GCH1/GFRP Complex DAHP->GCH1_GFRP Binds and Stabilizes (Inhibition) GTP GTP GCH1_GFRP->GTP Inhibits Conversion BH4 BH4 GTP->BH4 GCH1 L_Arginine L-Arginine BH4->L_Arginine Cofactor NO Nitric Oxide (NO) L_Arginine->NO NOS

Figure 1: Signaling pathway of GCH1 inhibition by DAHP.

BH4_Independent_Pathway DAHP This compound (DAHP) NFkB NF-κB Signaling DAHP->NFkB Inhibits iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Promotes Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide Production iNOS_Protein->NO_Production Catalyzes

Figure 2: BH4-independent downregulation of iNOS by DAHP.

Griess_Assay_Workflow Sample Sample (e.g., Cell Supernatant) Add_Sulfanilamide Add Sulfanilamide (10 min incubation) Sample->Add_Sulfanilamide Add_NED Add N-(1-naphthyl) ethylenediamine (10 min incubation) Add_Sulfanilamide->Add_NED Measure_Absorbance Measure Absorbance at 540 nm Add_NED->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration

Figure 3: Experimental workflow for the Griess Assay.

Conclusion

This compound is a potent modulator of the GTP cyclohydrolase I/tetrahydrobiopterin/nitric oxide synthase pathway through its indirect, GFRP-dependent inhibition of GCH1. Furthermore, its ability to downregulate iNOS expression via a BH4-independent mechanism adds another layer to its pharmacological profile. The detailed mechanisms and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the roles of BH4 and NO in health and disease, and for the potential therapeutic applications of GCH1 inhibitors.

References

2,4-Diamino-6-hydroxypyrimidine: A Technical Guide to its Function as a GTP Cyclohydrolase I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,4-Diamino-6-hydroxypyrimidine (DAHP) as a potent inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). We will explore its complex mechanism of action, present quantitative inhibitory data, detail experimental protocols for its study, and illustrate the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development investigating the BH4 pathway and its modulation.

Introduction to GTP Cyclohydrolase I and Tetrahydrobiopterin

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is a critical enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1] This is the initial and rate-limiting step in the biosynthesis of tetrahydrobiopterin (BH4).[2][3] BH4 is an essential cofactor for several key enzymes, including:

  • Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are vital for the synthesis of neurotransmitters such as dopamine and serotonin.

  • Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 for the production of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems.[4][5]

Given its central role in these pathways, the inhibition of GCH1 presents a valuable pharmacological tool to study the physiological and pathological roles of BH4 and a potential therapeutic strategy for conditions involving excessive NO production or monoamine neurotransmitter dysregulation.

This compound (DAHP): The Prototypical GCH1 Inhibitor

This compound (DAHP) is a widely used and specific inhibitor of GCH1.[4] Its inhibitory action blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes.[4]

Mechanism of Action: A Dual and Regulated Process

Initial assumptions suggested that DAHP acts as a simple competitive inhibitor of GTP at the GCH1 active site. However, research has revealed a more complex, dual mechanism of action that is critically dependent on the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .[2][3]

  • GFRP-Dependent Inhibition (Low DAHP Concentrations): At lower concentrations, DAHP's potent inhibition of GCH1 is indirect and requires the presence of GFRP.[2][6] In this mechanism, DAHP is thought to mimic the endogenous feedback inhibitor, BH4, by binding to GFRP. This DAHP-GFRP complex then binds to GCH1, inducing a conformational change that allosterically inhibits the enzyme's activity.[2][3]

  • Competitive Inhibition (High DAHP Concentrations): At higher concentrations, DAHP can directly compete with the substrate, GTP, for binding at the active site of GCH1.[2][3] This competitive inhibition is independent of GFRP.

This dual mechanism implies that the inhibitory potency of DAHP in a given biological system is highly dependent on the intracellular concentration of GFRP.

Reversal of Inhibition by L-Phenylalanine

A key feature of the GFRP-dependent inhibition of GCH1 by both BH4 and DAHP is its reversal by L-phenylalanine.[6] L-phenylalanine can bind to the GCH1-GFRP-DAHP complex, causing a conformational change that reactivates the enzyme. This regulatory mechanism is crucial for maintaining homeostasis of aromatic amino acid metabolism.

Quantitative Analysis of DAHP Inhibition

The inhibitory potency of DAHP on GCH1 activity has been quantified under various conditions. The following tables summarize the key quantitative data.

ParameterValueConditionsCell/System TypeReference
IC50 ~0.3 mMInhibition of BH4 BiosynthesisHuman Umbilical Vein Endothelial Cells (HUVEC)[7]
IC50 ~0.3 mMInhibition of Nitric Oxide Synthesis (Phe-free medium)Rat Aortic Smooth Muscle Cells (RASMC)[2]
IC50 ~2 mMInhibition of Nitric Oxide Synthesis (+3 mM L-Phenylalanine)Rat Aortic Smooth Muscle Cells (RASMC)[2]
IC50 ~3 mMInhibition of Nitric Oxide Synthesis (GFRP-deficient cells)Transfected Rat Aortic Smooth Muscle Cells[2]
Ki 0.23 mMCompetitive InhibitionNocardia sp.[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in GCH1 inhibition by DAHP.

GCH1_Pathway GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 Substrate DHNP 7,8-Dihydroneopterin Triphosphate GCH1->DHNP Catalyzes BH4_Synth ... DHNP->BH4_Synth BH4 Tetrahydrobiopterin (BH4) BH4_Synth->BH4 NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor AAAH Aromatic Amino Acid Hydroxylases (AAAH) BH4->AAAH Cofactor NO Nitric Oxide (NO) NOS->NO Neurotransmitters Dopamine, Serotonin AAAH->Neurotransmitters DAHP This compound (DAHP) DAHP->GCH1 Inhibits (High Conc.) GFRP GFRP DAHP->GFRP GFRP->GCH1 Phe L-Phenylalanine Phe->GFRP Reverses Inhibition

Figure 1: Signaling pathway of GTP cyclohydrolase I and its inhibition by DAHP.

Inhibition_Logic start DAHP conc_check DAHP Concentration? start->conc_check gfrp_path Binds to GFRP conc_check->gfrp_path Low competitive_inhibition Directly binds to GCH1 active site conc_check->competitive_inhibition High low_conc Low Concentration high_conc High Concentration gfrp_gch1 GFRP-DAHP complex binds to GCH1 gfrp_path->gfrp_gch1 allosteric_inhibition Allosteric Inhibition of GCH1 gfrp_gch1->allosteric_inhibition phe_reversal L-Phenylalanine present? allosteric_inhibition->phe_reversal gch1_inhibition GCH1 Inhibition competitive_inhibition->gch1_inhibition phe_reversal->gch1_inhibition No reversal Inhibition Reversed phe_reversal->reversal Yes

Figure 2: Logical workflow of DAHP's dual inhibitory mechanism on GCH1.

Experimental Protocols

The following section details a generalized protocol for assessing the inhibitory effect of DAHP on GCH1 activity using a High-Performance Liquid Chromatography (HPLC)-based method. This method relies on the quantification of neopterin, a stable oxidation product of 7,8-dihydroneopterin triphosphate.

Materials and Reagents
  • Cell or Tissue Lysates: Containing GCH1.

  • DAHP Stock Solution: Dissolved in an appropriate solvent (e.g., 0.1 M NaOH).

  • GTP Stock Solution: Dissolved in water.

  • Lysis Buffer: e.g., 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, and protease inhibitors.

  • Acidic Iodine Solution: 1% (w/v) I₂ and 2% (w/v) KI in 1 N HCl.

  • Ascorbic Acid Solution: e.g., 0.1 M.

  • Alkaline Phosphatase: To dephosphorylate neopterin triphosphate.

  • HPLC System: With a C18 reversed-phase column and a fluorescence detector.

  • Mobile Phase: e.g., 15 mM potassium phosphate buffer (pH 6.4).

  • Neopterin Standard: For calibration curve.

Experimental Workflow Diagram

Experimental_Workflow prep_lysate 1. Prepare Cell/Tissue Lysate incubation 2. Incubate Lysate with GTP and varying DAHP concentrations prep_lysate->incubation oxidation 3. Stop reaction and Oxidize with Acidic Iodine incubation->oxidation deproteination 4. Deproteinate oxidation->deproteination dephosphorylation 5. Neutralize and Dephosphorylate with Alkaline Phosphatase deproteination->dephosphorylation hplc 6. Analyze Neopterin by HPLC with Fluorescence Detection dephosphorylation->hplc quantify 7. Quantify Neopterin and Determine GCH1 Activity/Inhibition hplc->quantify

Figure 3: General experimental workflow for a GCH1 inhibition assay.

Step-by-Step Procedure
  • Lysate Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic GCH1.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), GTP (final concentration, e.g., 1 mM), and varying concentrations of DAHP.

    • For control experiments, include tubes with no DAHP and tubes with L-phenylalanine to test for reversal of inhibition.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Oxidation and Deproteination:

    • Stop the reaction by adding acidic iodine solution. This also oxidizes the unstable 7,8-dihydroneopterin triphosphate to the stable, fluorescent neopterin triphosphate.

    • Incubate at room temperature in the dark for approximately 60 minutes.

    • Add ascorbic acid to consume excess iodine.

    • Centrifuge to pellet the precipitated proteins.

  • Dephosphorylation:

    • Transfer the supernatant to a new tube.

    • Adjust the pH to be alkaline (e.g., with NaOH).

    • Add alkaline phosphatase and incubate at 37°C for a specified time (e.g., 30-60 minutes) to convert neopterin triphosphate to neopterin.

  • HPLC Analysis:

    • Inject a defined volume of the final reaction mixture into the HPLC system.

    • Separate the components using a C18 reversed-phase column with an isocratic mobile phase.

    • Detect neopterin using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.[9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of neopterin.

    • Quantify the amount of neopterin produced in each sample by comparing its peak area to the standard curve.

    • Calculate the GCH1 activity (e.g., in pmol of neopterin produced per mg of protein per hour).

    • Determine the percent inhibition of GCH1 activity at each DAHP concentration and calculate the IC50 value.

Conclusion

This compound is an invaluable tool for the study of GTP cyclohydrolase I and the downstream pathways regulated by tetrahydrobiopterin. Its complex, GFRP-dependent mechanism of action, which can be reversed by L-phenylalanine, offers a nuanced approach to modulating BH4 synthesis. A thorough understanding of its quantitative inhibitory properties and the appropriate experimental protocols for its use is essential for researchers aiming to elucidate the roles of GCH1 and BH4 in health and disease. This guide provides a foundational resource to aid in the design and interpretation of experiments utilizing this potent and specific inhibitor.

References

An In-depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine (CAS 56-06-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP), CAS number 56-06-4, is a pyrimidine derivative of significant interest in biochemical and pharmacological research. It is primarily recognized as a selective inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). By modulating the BH4 pathway, DAHP serves as a critical tool for investigating the physiological and pathological roles of BH4-dependent enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This guide provides a comprehensive overview of the physicochemical properties, biological activity, mechanisms of action, and key experimental protocols related to this compound.

Physicochemical Properties

This compound is a white to light cream crystalline solid.[1] Its core structure consists of a pyrimidine ring substituted with two amino groups and one hydroxyl group.[2] This arrangement of functional groups is key to its chemical reactivity and biological activity.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
CAS Number 56-06-4[3][4]
Molecular Formula C₄H₆N₄O[3][4]
Molecular Weight 126.12 g/mol [4][5][6]
Appearance White to light cream/yellow powder or crystalline solid[1][3][7]
Melting Point 270 - 290 °C (decomposes)[1][8]
Solubility Water: Very soluble[3]DMSO: >14.6 mg/mL[5][9]DMF: >14.4 mg/mL[5][9]Ethanol: <50 µg/mL[5][9]PBS (pH 7.2): >3.3 mg/mL[5][9]
pKb 10.04[3]
Purity Typically ≥95% to ≥98%[2][4]

Biological Activity and Mechanism of Action

The primary biological role of this compound is the inhibition of GTP cyclohydrolase I (GCH1).[5][10] GCH1 catalyzes the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin triphosphate, the first and rate-limiting step in the synthesis of tetrahydrobiopterin (BH4).[11] BH4 is an essential cofactor for several critical enzymes, including:

  • Nitric Oxide Synthases (NOS): Required for the production of nitric oxide (NO), a key signaling molecule in vasodilation, neurotransmission, and immune responses.[11][12]

  • Aromatic Amino Acid Hydroxylases: Involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.

Inhibition of GCH1 and Tetrahydrobiopterin Synthesis

The inhibitory mechanism of DAHP on GCH1 is not a direct competition with the substrate GTP. Instead, it requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[2][10] DAHP mimics the endogenous feedback inhibitor BH4, binding to GFRP and inducing a conformational change in the GCH1-GFRP complex that reduces its enzymatic activity.[2][8] This inhibition can be reversed by L-phenylalanine, which also interacts with GFRP.[10]

By inhibiting GCH1, DAHP effectively blocks the de novo synthesis of BH4, leading to a reduction in intracellular BH4 levels.[7][11] This makes DAHP a valuable tool for studying the consequences of BH4 depletion in various cellular and physiological contexts. For instance, in human umbilical vein endothelial cells (HUVEC), DAHP has an IC₅₀ of approximately 0.3 mM for the inhibition of BH4 biosynthesis.[9][13]

VCAM1_Regulation Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB NF-κB Activation Cytokines->NFkB VCAM1_exp VCAM-1 Gene Expression NFkB->VCAM1_exp DAHP 2,4-Diamino-6- hydroxypyrimidine (DAHP) DAHP->NFkB Suppresses Synthesis_Workflow start Start prep_ethoxide1 Prepare Sodium Ethoxide Solution 1 start->prep_ethoxide1 prep_ethoxide2 Prepare Sodium Ethoxide Solution 2 start->prep_ethoxide2 add_cyanoacetate Add Ethyl Cyanoacetate prep_ethoxide1->add_cyanoacetate combine Combine Guanidine and Cyanoacetate Solutions add_cyanoacetate->combine add_guanidine Add Guanidine HCl prep_ethoxide2->add_guanidine filter_nacl Filter NaCl add_guanidine->filter_nacl filter_nacl->combine reflux Reflux for 2 hours combine->reflux evaporate Evaporate to Dryness reflux->evaporate dissolve Dissolve in Boiling Water evaporate->dissolve acidify Acidify with Acetic Acid dissolve->acidify crystallize Cool and Crystallize acidify->crystallize filter_dry Filter, Wash, and Dry Product crystallize->filter_dry end End filter_dry->end

References

Solubility Profile of 2,4-Diamino-6-hydroxypyrimidine in DMSO and Other Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-Diamino-6-hydroxypyrimidine (DAHP), a selective inhibitor of GTP cyclohydrolase I. The following sections detail quantitative solubility data, experimental methodologies for solubility determination, and a generalized workflow for assessing the solubility of this compound, which is crucial for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data, compiled from various sources, is presented in the table below for easy comparison. It is important to note that in some cases, the solubility is reported as a threshold value (e.g., ">14.6 mg/mL"), indicating that the compound is at least that soluble, and the upper limit was not determined.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)>14.6 mg/mL[1][2][3]One source indicates a solubility of ≥ 20 mg/mL and another 25 mg/mL.[4] Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4]
Dimethyl Formamide (DMF)>14.4 mg/mL[3]A specific value of 14.4 mg/mL is also reported.[1]
Phosphate-Buffered Saline (PBS), pH 7.2>3.3 mg/mL[2][3]A specific value of approximately 3.3 mg/mL is also reported.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Ethanol<50 µg/mL[2][3]A specific value of approximately 50 µg/mL is also reported.[1]
MethanolSlightly Soluble[5]No quantitative data is available.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not available in the public domain, general methodologies for assessing the solubility of pyrimidine derivatives and other small molecules are well-established. The most common methods are the shake-flask method and gravimetric analysis.

Shake-Flask Method

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. This can be done using a shaker or a stirrer.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.

  • Quantification: The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

  • Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Gravimetric Method

The gravimetric method is another common technique for determining solubility, particularly for compounds that are highly soluble.

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of the solute to a known mass of the solvent at a specific temperature and allowing it to equilibrate with continuous stirring.

  • Aliquotting and Evaporation: A known mass of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue is achieved.

  • Mass Determination: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight of the container with the dried residue.

  • Calculation: The solubility is calculated as the mass of the solute per mass of the solvent and can be converted to other units (e.g., g/100 mL) as needed.

To enhance the solubility of this compound, it is suggested to heat the solution to 37°C and use an ultrasonic bath.[2]

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

G A Weigh excess amount of this compound B Add to a known volume of solvent A->B Step 1 C Agitate at constant temperature until equilibrium is reached B->C Step 2 D Separate undissolved solid (centrifugation/filtration) C->D Step 3 E Analyze the concentration of the supernatant D->E Step 4 F Calculate and report solubility E->F Step 5

References

Methodological & Application

Synthesis of 2,4-Diamino-6-hydroxypyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,4-diamino-6-hydroxypyrimidine, a crucial intermediate in the preparation of various biologically active compounds, including antiviral and antitumor agents. The synthesis is achieved through the condensation reaction of ethyl cyanoacetate and guanidine. This application note includes detailed experimental protocols derived from established literature, a summary of quantitative data, and a visual representation of the reaction workflow to ensure reproducibility and success in a laboratory setting.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is a precursor to more complex molecules, such as guanine and its derivatives, which are fundamental components of nucleic acids and have significant therapeutic applications. The synthesis described herein is a classical and efficient method for producing this important intermediate.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between ethyl cyanoacetate and guanidine, typically in the presence of a strong base such as sodium ethoxide or sodium methoxide. The reaction forms the pyrimidine ring in a high-yield, one-pot process.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

Guanidine SaltBaseSolventReaction TimeYield (%)Reference
Guanidine HydrochlorideSodium EthoxideEthanol2 hours (reflux)80-82%[1]
Guanidine HydrochlorideSodium MethoxideMethanol>3 hours (60-70°C)96.2%[2]
Guanidine NitrateSodium MethoxideMethanol4 hours (reflux)95%[3][4]
Guanidine NitrateSodium EthoxideEthanol3 hours (reflux)80%[5]

Experimental Protocols

Two detailed protocols are provided below, utilizing either guanidine hydrochloride or guanidine nitrate as the starting material.

Protocol 1: Synthesis using Guanidine Hydrochloride and Sodium Ethoxide[1]

Materials:

  • Sodium (23 g, 1 g atom)

  • Anhydrous Ethanol (500 mL total)

  • Ethyl Cyanoacetate (113 g, 1 mole)

  • Guanidine Hydrochloride (97 g, 1.02 moles)

  • Glacial Acetic Acid (67 mL)

  • Deionized Water

Equipment:

  • 1-L Round-bottomed flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Filtration apparatus

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide Solution A: In a 1-L round-bottomed flask equipped with a reflux condenser and drying tube, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.

  • After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.

  • Preparation of Sodium Ethoxide Solution B and Guanidine Free Base: In a separate flask, prepare a second solution of sodium ethoxide with the same concentrations (23 g of sodium in 250 mL of anhydrous ethanol). To this solution, add 97 g of guanidine hydrochloride.

  • Filter the resulting mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine free base.

  • Reaction: Add the guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate (from step 2).

  • Heat the mixture under reflux for 2 hours.

  • Work-up: Evaporate the reaction mixture to dryness at atmospheric pressure.

  • Dissolve the solid residue in 325 mL of boiling water.

  • Acidify the solution with 67 mL of glacial acetic acid.

  • Isolation: Cool the solution to induce crystallization.

  • Collect the resulting yellow needles of this compound by filtration, wash with cold water, and dry. The expected yield is 101–103 g (80–82%).

Protocol 2: Synthesis using Guanidine Nitrate and Sodium Methoxide[3][4]

Materials:

  • Methanol (300 mL)

  • Guanidine Nitrate (110 g)

  • Sodium Methoxide (55 g)

  • Methyl Cyanoacetate (Note: The source mentions methyl cyanoacetate, but the reaction is analogous with ethyl cyanoacetate)

  • 50% Acetic Acid

  • Deionized Water

  • Hydrochloric Acid

Equipment:

  • Four-necked flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

  • Beakers

Procedure:

  • Reaction Setup: In a four-necked flask, combine 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

  • Heat the mixture and stir for 1 hour.

  • Addition of Cyanoacetate: While the mixture is under reflux, add methyl cyanoacetate dropwise.

  • Continue to reflux for 4 hours after the addition is complete.

  • Work-up: Distill off the methanol.

  • Add 800 mL of water to the residue.

  • Adjust the pH to 9 with hydrochloric acid.

  • Subsequently, adjust the pH to 7 with 50% acetic acid.

  • Isolation: Cool the solution to 5-10°C.

  • Filter the precipitate, wash with water, and dry to obtain the this compound product. The expected yield is approximately 120 g (95%).

Visual Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product EC Ethyl Cyanoacetate Mix Mix & Reflux EC->Mix G Guanidine Salt G->Mix Base Base (NaOEt or NaOMe) Base->Mix Solvent Solvent (EtOH or MeOH) Solvent->Mix Evap Solvent Evaporation Mix->Evap Diss Dissolve in H2O Evap->Diss Acid Acidify (Acetic Acid) Diss->Acid Cryst Crystallization Acid->Cryst Filt Filter & Dry Cryst->Filt Product 2,4-Diamino-6- hydroxypyrimidine Filt->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway reactant1 Ethyl Cyanoacetate plus + reactant1->plus reactant2 Guanidine product This compound reactant2->product Base (NaOEt / NaOMe) Solvent (EtOH / MeOH) Reflux plus->reactant2

Caption: Chemical reaction for the synthesis of this compound.

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide and sodium methoxide are corrosive and should be handled with care.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and guanidine is a robust and high-yielding reaction. The protocols provided, along with the summarized data and visual aids, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Careful adherence to the experimental procedures will ensure the successful synthesis of this valuable intermediate.

References

Application Notes and Protocols for 2,4-Diamino-6-hydroxypyrimidine (DAHP) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective and specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[1][2][3] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH, DAHP effectively depletes intracellular levels of BH4, making it a valuable tool for investigating the role of BH4 in various physiological and pathological processes. These application notes provide detailed protocols for the use of DAHP in cell culture experiments, including its preparation, application, and methods for assessing its effects.

Mechanism of Action

DAHP inhibits GTPCH through a dual mechanism. At higher concentrations, it directly competes with the enzyme's substrate, GTP. At lower concentrations, it can act as a BH4 mimetic, engaging the GTPCH feedback regulatory protein (GFRP) to allosterically inhibit the enzyme. This makes DAHP a potent tool for studying BH4-dependent pathways.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)>14.6 mg/mL (~115.8 mM)[2][3]
Dimethylformamide (DMF)>14.4 mg/mL (~114.2 mM)[2][3]
Phosphate-Buffered Saline (PBS, pH 7.2)>3.3 mg/mL (~26.2 mM)[2][3]
Ethanol<50 µg/mL (<0.4 mM)[2][3]

Table 2: Reported IC50 and Working Concentrations of DAHP

Cell TypeParameter MeasuredIC50 / Working ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVEC)BH4 Biosynthesis~0.3 mM[3]
Murine MacrophagesNitric Oxide ProductionDose-dependent reduction[2]
Chicken MacrophagesNitric Oxide ProductionDose-dependent reduction[2]
Embryonic Rat Mesencephalon and Hypothalamus CulturesBH4 Biosynthesis10 mM (maximally effective)[4]
WM983B Melanoma CellsIntracellular BH4 Reduction2 and 4 mM

Experimental Protocols

Protocol 1: Preparation of DAHP Stock Solution

This protocol describes the preparation of a concentrated stock solution of DAHP, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound (powder)

  • Sterile, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh DAHP: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of DAHP powder.

  • Dissolve DAHP in DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). To prepare a 100 mM stock solution, dissolve 12.61 mg of DAHP in 1 mL of DMSO.

  • Aid Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[2]

  • Sterilization: The high concentration of DMSO should ensure the sterility of the stock solution. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.[1][2]

  • Storage:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1][2]

Protocol 2: General Protocol for Treating Cells with DAHP

This protocol provides a general guideline for treating adherent or suspension cells with DAHP to inhibit BH4 synthesis.

Materials:

  • Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)

  • Complete cell culture medium

  • DAHP stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight for adherent cultures.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the DAHP stock solution at room temperature. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A typical starting range for working concentrations is 0.1 mM to 10 mM, based on published data.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Treatment:

    • For adherent cells: Aspirate the old medium and replace it with the medium containing the desired concentration of DAHP.

    • For suspension cells: Add the appropriate volume of the concentrated DAHP working solution to the cell suspension to achieve the final desired concentration.

  • Control Group: Include a vehicle control group by adding an equivalent volume of DMSO (the solvent for the DAHP stock solution) to the cell culture medium. The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent toxicity.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific experimental goals and the turnover rate of BH4 in the cell type being studied. A typical range is 8 to 24 hours.[4]

  • Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for downstream analysis, such as assessing cell viability, measuring nitric oxide production, or quantifying intracellular biopterin levels.

Protocol 3: Assessment of DAHP Cytotoxicity using MTT Assay

It is crucial to determine the cytotoxic effects of DAHP on the chosen cell line to ensure that the observed effects are due to the inhibition of BH4 synthesis and not general toxicity.

Materials:

  • Cells treated with a range of DAHP concentrations (as in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of DAHP (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) for the desired incubation period. Include a vehicle control and an untreated control.

  • Addition of MTT: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DAHP concentration relative to the vehicle control. This will allow for the determination of the concentration range that is non-toxic to the cells.

Mandatory Visualizations

Signaling_Pathway cluster_DAHP_Action DAHP Inhibition of BH4 Synthesis cluster_Downstream_Effects Downstream Consequences GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH Substrate BH4 Tetrahydrobiopterin (BH4) GTPCH->BH4 Product NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH Cofactor DAHP This compound (DAHP) DAHP->GTPCH Inhibits NO Nitric Oxide (NO) NOS->NO Neurotransmitters Dopamine, Serotonin AAH->Neurotransmitters

Caption: Signaling pathway of DAHP-mediated inhibition of BH4 synthesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Cell Culture Experiment cluster_Analysis Analysis prep_stock Prepare DAHP Stock Solution (e.g., 100 mM in DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock seed_cells Seed Cells in Culture Plates prep_working Prepare Working Solution in Culture Medium seed_cells->prep_working treat_cells Treat Cells with DAHP (and Vehicle Control) prep_working->treat_cells incubate Incubate for Desired Time (e.g., 8-24 hours) treat_cells->incubate cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubate->cytotoxicity downstream Downstream Functional Assays (e.g., NO measurement, Biopterin HPLC) incubate->downstream

Caption: General experimental workflow for using DAHP in cell culture.

References

Application of 2,4-Diamino-6-hydroxypyrimidine in Studying Nitric Oxide Synthase (NOS) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a valuable pharmacological tool for investigating the role of de novo tetrahydrobiopterin (BH4) synthesis in nitric oxide synthase (NOS) activity. It is not a direct inhibitor of NOS enzymes. Instead, DAHP competitively inhibits GTP cyclohydrolase I (GTPCH), the first and rate-limiting enzyme in the BH4 biosynthetic pathway.[1][2] Since BH4 is an essential cofactor for all three NOS isoforms (nNOS, eNOS, and iNOS), inhibition of its synthesis by DAHP leads to a functional decrease in NOS activity. This indirect mechanism of action makes DAHP a specific tool to study the reliance of NOS on de novo BH4 synthesis in various physiological and pathological contexts.

Mechanism of Action

The catalytic activity of all NOS isoforms requires the binding of the cofactor tetrahydrobiopterin (BH4). In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of nitric oxide (NO). DAHP curtails the production of NO by limiting the availability of BH4.

DAHP inhibits GTP cyclohydrolase I through a dual mechanism:

  • At lower concentrations, it emulates BH4 and facilitates the feedback inhibition of GTPCH, a process that is dependent on the GTPCH feedback regulatory protein (GFRP).[2]

  • At higher concentrations, DAHP acts as a direct competitive inhibitor, competing with the enzyme's natural substrate, guanosine triphosphate (GTP).[2]

This inhibition of GTPCH leads to a depletion of intracellular BH4 pools, thereby reducing the amount of functional, coupled NOS and consequently decreasing NO production. It is important to note that in some contexts, particularly with inducible NOS (iNOS), DAHP has been observed to down-regulate iNOS protein and mRNA expression in a manner independent of BH4.[3]

Key Applications
  • Investigating NOS Isoform Dependence on de novo BH4 Synthesis: DAHP can be used to determine the extent to which nNOS, eNOS, or iNOS activity in a specific cell type or tissue relies on the continuous synthesis of BH4.

  • Studying the Role of NOS Uncoupling in Disease Models: By inducing a state of BH4 deficiency, DAHP can be used to model and study the pathological consequences of NOS uncoupling, such as increased oxidative stress.

  • Elucidating BH4-Dependent Signaling Pathways: DAHP is instrumental in dissecting signaling cascades where NO production is a key downstream event, allowing researchers to confirm the upstream requirement of BH4 synthesis.

  • Preclinical Drug Development: In the context of diseases where excessive NO production is implicated, such as in certain inflammatory conditions or septic shock, DAHP can be used as a proof-of-concept tool to evaluate the therapeutic potential of targeting the BH4 synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in experimental settings.

Table 1: In Vitro Efficacy of DAHP

ParameterValueCell/Enzyme SystemReference
IC50 300 µMGTP Cyclohydrolase I[1][4]

Table 2: In Vivo Administration of DAHP in Rodent Models

Animal ModelDosageRoute of AdministrationObserved EffectReference
Rat1 g/kgIntraperitoneal (i.p.)Reduced LPS-induced plasma nitrate increase
Rat0.5 g/kgIntraperitoneal (i.p.)Reduced cerebral infarction and iNOS activity
Mouse200 mg/kgIntravenous (i.v.)Inhibition of erythroid progenitor growth[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of NOS Activity in Macrophages

This protocol describes the use of DAHP to inhibit lipopolysaccharide (LPS)-induced NOS activity in a macrophage cell line (e.g., RAW 264.7), followed by the measurement of nitric oxide production using the Griess assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (DAHP)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • DAHP Pre-treatment: Prepare a stock solution of DAHP in sterile water or PBS. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 1, 5, 10 mM). Remove the old media from the cells and add 100 µL of media containing the different concentrations of DAHP. Include a vehicle control (media without DAHP). Incubate for 4-8 hours.

  • LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. Include wells with DAHP alone and untreated cells as controls.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Compare the nitrite levels in the LPS-stimulated cells with and without DAHP pre-treatment to determine the inhibitory effect of DAHP on NOS activity.

Protocol 2: In Vivo Inhibition of NOS Activity in a Rat Model of Endotoxic Shock

This protocol outlines the administration of DAHP to rats prior to an LPS challenge to assess its effect on systemic nitric oxide production.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (DAHP)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline (0.9% NaCl)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Griess Reagent System or a commercial nitrate/nitrite assay kit

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • DAHP Administration: Prepare a solution of DAHP in sterile saline. Administer DAHP to the treatment group of rats via intraperitoneal (i.p.) injection at a dose of 1 g/kg body weight. Administer an equivalent volume of sterile saline to the control group.

  • LPS Challenge: At the same time as DAHP administration, induce endotoxic shock by injecting LPS (10 mg/kg, i.p.) into both the DAHP-treated and control groups. Include a sham group that receives only saline injections.

  • Blood Sampling: At various time points after LPS injection (e.g., 4 and 8 hours), collect blood samples from the tail vein or via cardiac puncture under terminal anesthesia.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Nitrate/Nitrite Measurement: Measure the concentration of nitrate and nitrite in the plasma using a suitable assay kit, following the manufacturer's instructions. This often involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the Griess reaction.

  • Data Analysis: Compare the plasma nitrate/nitrite levels between the control (LPS + saline) and treated (LPS + DAHP) groups to evaluate the in vivo inhibitory effect of DAHP on NOS activity.

Visualizations

G cluster_pathway Mechanism of DAHP Action on NOS Activity GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH DAHP This compound (DAHP) DAHP->GTPCH Inhibits BH2 Dihydroneopterin Triphosphate GTPCH->BH2 Converts BH4 Tetrahydrobiopterin (BH4) BH2->BH4 ...synthesis pathway NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor for NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Arginine L-Arginine Arginine->NOS

Caption: Signaling pathway of DAHP's indirect inhibition of NOS.

G cluster_workflow In Vitro Experimental Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with DAHP (4-8 hours) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess analyze Analyze Data (Measure NO2-) griess->analyze

Caption: Workflow for in vitro NOS inhibition studies using DAHP.

G cluster_workflow In Vivo Experimental Workflow start Acclimate Rats administer Administer DAHP (i.p.) and LPS (i.p.) start->administer blood_sample Collect Blood Samples (e.g., 4h, 8h) administer->blood_sample plasma Prepare Plasma blood_sample->plasma assay Measure Plasma Nitrate/Nitrite plasma->assay analyze Analyze Data (Compare Groups) assay->analyze

Caption: Workflow for in vivo NOS inhibition studies using DAHP.

References

Application Note: Utilizing 2,4-Diamino-6-hydroxypyrimidine (DAHP) to Suppress Cytokine-Induced Nitric Oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukins, are potent inducers of inducible nitric oxide synthase (iNOS) in various cell types, particularly macrophages.[1][2][3] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule in the immune response.[4] However, excessive NO production is implicated in the pathophysiology of numerous inflammatory diseases and septic shock.[3][5]

The synthesis of NO by all NOS isoforms is critically dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[6][7][8] In cytokine-stimulated cells, the de novo synthesis of BH4 is upregulated to meet the demands of iNOS.[9] This pathway begins with the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the rate-limiting enzyme GTP cyclohydrolase I (GTPCH).[10][11]

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-characterized competitive inhibitor of GTPCH.[6][12][13] By blocking GTPCH, DAHP effectively depletes intracellular BH4 levels, thereby suppressing the activity of iNOS and reducing cytokine-induced NO production.[5][13] This makes DAHP an invaluable pharmacological tool for investigating the role of the BH4 synthesis pathway in inflammatory processes and for exploring therapeutic strategies aimed at modulating excessive NO synthesis.

Mechanism of Action

DAHP primarily functions by inhibiting GTP cyclohydrolase I, the first and rate-limiting enzyme in the de novo synthesis of BH4.[10] The mechanism of inhibition is twofold: at higher concentrations, DAHP directly competes with the substrate GTP for the enzyme's active site. At lower concentrations, it can emulate BH4 and engage the GTPCH feedback regulatory protein (GFRP), leading to feedback inhibition.[10]

The resulting depletion of intracellular BH4 has a direct impact on iNOS functionality. BH4 is an essential cofactor required for the homodimerization of iNOS monomers into a catalytically active enzyme.[8] In the absence of sufficient BH4, iNOS becomes "uncoupled," where it can no longer efficiently oxidize its substrate L-arginine to produce NO and L-citrulline. Instead, it donates electrons to molecular oxygen, leading to the production of superoxide radicals.

Therefore, by inhibiting BH4 synthesis, DAHP effectively suppresses iNOS-dependent NO production. It is important to note that some studies suggest DAHP may also have BH4-independent effects, such as suppressing the nuclear accumulation of NF-κB, a key transcription factor for iNOS.[7][14]

DAMP_Mechanism cluster_0 Cell Exterior cluster_1 Cytoplasm & Nucleus Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Receptor Cytokine Receptors Cytokines->Receptor Binding Signaling Signaling Cascades (JAK/STAT, NF-κB, p38 MAPK) Receptor->Signaling Activation iNOS_mRNA iNOS mRNA Signaling->iNOS_mRNA iNOS Gene Transcription iNOS_Protein iNOS Monomer iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer Dimerization NO Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO Catalysis GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH Substrate BH4_Pathway ... GTPCH->BH4_Pathway BH4 Tetrahydrobiopterin (BH4) BH4_Pathway->BH4 Synthesis BH4->iNOS_Dimer Essential Cofactor DAHP DAHP (this compound) DAHP->GTPCH Inhibition L_Arginine L-Arginine L_Arginine->iNOS_Dimer Substrate

Caption: Mechanism of DAHP-mediated suppression of cytokine-induced NO synthesis.

Data Presentation: Efficacy of DAHP

The effectiveness of DAHP in suppressing NO synthesis has been demonstrated in various experimental models. The following table summarizes key quantitative data.

Cell Type / ModelStimulusDAHP ConcentrationEffect on NO Synthesis / BH4 LevelsReference
Human Umbilical Vein Endothelial Cells (HUVEC)Cytokines~0.3 mM (IC50)Inhibition of BH4 biosynthesis.[12][12]
Chicken Peritoneal Macrophages & HD11 cell lineLipopolysaccharide (LPS)1-10 mMDose-dependent reduction in nitrite accumulation.[13][13]
Rat (in vivo model)LPS (10 mg/kg)1 g/kgSignificantly reduced plasma nitrate rise at 4 and 8 hours; abolished the rise in kidney BH4 levels.[5][5]
Human Endothelial CellsTNF-α and IFN-γ5 mMSignificantly reduced BH4 levels.[14][14]
Rat (in vivo model)3-Nitropropionic acid0.5 g/kg/dayInhibited GTPCH I activity, decreased BH4 levels, and reduced iNOS activation.[15][15]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine-Induced NO Production in Macrophages

This protocol describes how to induce NO production in a murine macrophage cell line (e.g., RAW 264.7) and assess the inhibitory effect of DAHP.[16][17]

Workflow start Start: Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 pretreat Pre-treat with DAHP (various concentrations) for 1-2 hours incubate1->pretreat stimulate Stimulate with Cytokines (e.g., LPS + IFN-γ) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect cell culture supernatant incubate2->collect griess Perform Griess Assay (measure nitrite) collect->griess analyze Analyze Data: Calculate % inhibition and plot dose-response griess->analyze end End analyze->end

Caption: Experimental workflow for assessing DAHP inhibition of NO production.

A. Materials and Reagents

  • Murine Macrophage Cell Line (e.g., RAW 264.7)

  • Complete Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Phenol red-free medium (for Griess assay to avoid colorimetric interference)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL final concentration)

  • Recombinant Murine Interferon-gamma (IFN-γ) (e.g., 20 ng/mL final concentration)[18]

  • This compound (DAHP) (Stock solution in DMSO or PBS, pH 7.2)[12]

  • 96-well flat-bottom cell culture plates

  • Griess Reagent Kit (contains sulfanilamide solution and N-(1-naphthyl)ethylenediamine (NED) solution)[18][19][20][21]

  • Sodium Nitrite (NaNO₂) for standard curve

  • Microplate reader (520-550 nm absorbance)

B. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • DAHP Pre-treatment: Prepare serial dilutions of DAHP in phenol red-free medium. Remove the old medium from the cells and add 100 µL of the DAHP dilutions (e.g., concentrations ranging from 0.1 mM to 10 mM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DAHP dose). Incubate for 1-2 hours.

  • Cytokine Stimulation: Prepare a stimulation cocktail of LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 40 ng/mL) in phenol red-free medium (2x final concentration). Add 100 µL of this cocktail to each well (except for the unstimulated control wells, which receive 100 µL of medium). The final volume will be 200 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM down to 1.56 µM) in the same phenol red-free medium. Add 50 µL of each standard concentration to empty wells of a new 96-well plate in triplicate.

    • Samples: Carefully collect 50 µL of supernatant from each well of the cell plate and transfer to the new 96-well plate.

    • Griess Reaction: Add 50 µL of sulfanilamide solution to all standard and sample wells. Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells. A purple color will develop. Incubate for another 5-10 minutes at room temperature, protected from light.[19]

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[20][22]

  • Analysis: Subtract the absorbance of the blank from all readings. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production for each DAHP concentration relative to the stimulated control.

Protocol 2: Measurement of GTP Cyclohydrolase I (GTPCH) Activity

This protocol provides a method to directly measure the effect of DAHP on its target enzyme's activity in cell or tissue lysates. The assay is based on the conversion of GTP to dihydroneopterin triphosphate, which is then oxidized to neopterin for detection.[9][23]

A. Materials and Reagents

  • Cell or tissue homogenates

  • Lysis Buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, pH 7.8

  • Reaction Buffer: 0.1 M Tris-HCl, 2.5 mM EDTA, 10% glycerol, pH 7.8

  • GTP solution (10 mM)

  • DAHP solution

  • Acidic Iodine Solution: 1% I₂ and 2% KI in 1 N HCl

  • Ascorbic Acid Solution (2%)

  • HPLC system with a fluorescence detector

B. Procedure

  • Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The supernatant is the crude enzyme extract.

  • Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the enzyme extract with the desired concentration of DAHP (e.g., 0-10 mM) and Reaction Buffer to a final volume of 90 µL. Pre-incubate for 5 minutes at 37°C.[23]

  • Start Reaction: Initiate the reaction by adding 10 µL of GTP solution (1 mM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark.

  • Stop and Oxidize: Stop the reaction by adding 10 µL of acidic iodine solution. This step also oxidizes the dihydroneopterin triphosphate product to the fluorescent neopterin derivative. Incubate for 60 minutes at room temperature in the dark.

  • Reduce Excess Iodine: Add 10 µL of ascorbic acid solution to quench the excess iodine. Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector to quantify the neopterin formed.

Troubleshooting and Considerations

  • Cell Viability: At high concentrations, DAHP may affect cell viability. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

  • DAHP Solubility: DAHP has limited solubility in aqueous solutions. Prepare stock solutions in DMSO or PBS pH 7.2.[12] Ensure the final vehicle concentration is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5% for DMSO).

  • BH4-Independent Effects: Be aware that DAHP may have off-target effects.[7][14] To confirm that the observed inhibition of NO synthesis is due to BH4 depletion, a rescue experiment can be performed. Adding sepiapterin, a precursor that enters the BH4 synthesis pathway downstream of GTPCH, should restore NO production in DAHP-treated cells.

  • Assay Interference: When using the Griess assay, ensure the culture medium is phenol red-free, as it can interfere with the colorimetric reading. Additionally, components of complex biological samples can interfere with the assay; deproteinization may be necessary for samples like serum or plasma.[22]

Conclusion

This compound is a potent and specific tool for studying the role of the de novo BH4 synthesis pathway in cellular processes. By inhibiting GTP cyclohydrolase I, DAHP allows researchers to effectively suppress cytokine-induced NO production, providing a means to investigate the downstream consequences of iNOS inhibition in models of inflammation and other diseases. The protocols provided herein offer a robust framework for utilizing DAHP in both in vitro and enzymatic assays.

References

Application Notes and Protocols for the Large-Scale Production of 2,4-Diamino-6-hydroxypyrimidine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis, purification, and application of 2,4-Diamino-6-hydroxypyrimidine (DAHP), a critical intermediate in pharmaceutical research and development. The protocols detailed below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound (CAS: 56-06-4) is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries.[1] It serves as a crucial building block for the synthesis of numerous therapeutic agents, including antiviral drugs and anticancer agents.[1][2] Notably, DAHP is a potent and selective inhibitor of GTP cyclohydrolase I (GCHI), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3][4] BH4 is an essential cofactor for nitric oxide synthases (NOS), and by inhibiting its production, DAHP can modulate nitric oxide (NO) levels, making it an invaluable tool for research into conditions related to NO dysregulation.[3][5]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₄H₆N₄O[1]
Molecular Weight126.12 g/mol [1][6]
AppearanceWhite to off-white or yellow crystalline powder/needles[1][7]
Melting Point260-270 °C (with decomposition)[7][8]
SolubilitySoluble in DMSO, moderately soluble in water and ethanol[1][6]

Large-Scale Synthesis Protocols

The most common and scalable method for the synthesis of this compound is the condensation of a guanidine salt with a cyanoacetate ester in the presence of a base. Two detailed protocols are provided below.

Protocol 1: Synthesis from Guanidine Hydrochloride and Ethyl Cyanoacetate

This protocol is a modification of the method originally described by Traube.[7]

Materials:

  • Sodium (Na)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Cyanoacetate (C₅H₇NO₂)

  • Guanidine Hydrochloride (CH₅N₃·HCl)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

Equipment:

  • 1 L Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Filtration apparatus

  • Beakers

  • Stirring apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 1 L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol.

  • After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this solution, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Filter the resulting mixture to remove the precipitated sodium chloride.

  • Reaction: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Work-up and Purification: Evaporate the reaction mixture to dryness at atmospheric pressure.

  • Dissolve the solid residue in 325 ml of boiling water.

  • Acidify the hot solution with 67 ml of glacial acetic acid.

  • Cool the solution to allow for crystallization.

  • Filter the resulting yellow needles, wash with cold water, and dry.

Expected Yield: 101–103 g (80–82%).[7][8]

Protocol 2: Synthesis from Guanidine Nitrate and Methyl Cyanoacetate

This protocol offers a high-yield alternative using different starting materials and base.

Materials:

  • Methanol (MeOH)

  • Guanidine Nitrate (CH₅N₃·HNO₃)

  • Sodium Methoxide (CH₃ONa)

  • Methyl Cyanoacetate (C₄H₅NO₂)

  • Hydrochloric Acid (HCl)

  • 50% Acetic Acid solution

  • Deionized Water

Equipment:

  • Four-necked flask with reflux condenser and dropping funnel

  • Heating and stirring apparatus

  • Distillation apparatus

  • Filtration apparatus

  • pH meter

Procedure:

  • Reaction Setup: In a four-necked flask, combine 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

  • Heat the mixture and stir for 1 hour at reflux.

  • Addition of Cyanoacetate: While maintaining reflux, add methyl cyanoacetate dropwise.

  • Continue refluxing for 4 hours after the addition is complete.

  • Work-up and Purification: Distill off the methanol.

  • Add 800 ml of water to the residue.

  • Adjust the pH to 9 with hydrochloric acid.

  • Further adjust the pH to 7 with a 50% acetic acid solution.

  • Cool the solution to 5-10°C to induce crystallization.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Expected Yield and Purity: 120 g (95% yield) with a purity of 99.1%.[8]

Experimental Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (Guanidine Salt, Cyanoacetate Ester, Base) B Reaction Mixture A->B Mixing C Reflux / Heating B->C Heating D Crude Product C->D Evaporation E Dissolution in Water D->E F Acidification (Acetic Acid) E->F G Crystallization F->G H Filtration & Drying G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of research:

  • Enzyme Inhibition Studies: As a specific inhibitor of GTP cyclohydrolase I, it is used to study the biological roles of tetrahydrobiopterin and the consequences of its depletion.[3][4][9]

  • Nitric Oxide Pathway Research: By modulating BH4 levels, DAHP is employed to investigate the function of nitric oxide synthases and the physiological effects of reduced NO production.[3][5]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including purine analogs like 6-mercaptopurine and antiviral drugs.[1][3]

  • Anticancer and Antiviral Research: Derivatives of DAHP have shown promise as potential anticancer and antiviral agents.[1]

Signaling Pathway Inhibition

The primary mechanism of action of this compound in a biological context is the inhibition of the de novo synthesis of tetrahydrobiopterin (BH4).

G cluster_pathway Tetrahydrobiopterin (BH4) Synthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects GTP GTP GCHI GTP Cyclohydrolase I (Rate-limiting enzyme) GTP->GCHI BH4 Tetrahydrobiopterin (BH4) NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor GCHI->BH4 DAHP 2,4-Diamino-6- hydroxypyrimidine DAHP->GCHI NO Nitric Oxide (NO) Production NOS->NO

Caption: Inhibition of GTP Cyclohydrolase I by this compound, leading to reduced Nitric Oxide production.

Analytical Characterization

To ensure the purity of the synthesized this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the compound. A purity of ≥98% is typically desired for research applications.[6]

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.[6]

  • Melting Point Analysis: The melting point should be within the range of 260-270°C with decomposition.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the product.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Sodium is a highly reactive metal and should be handled with extreme care under anhydrous conditions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively produce and utilize large quantities of high-purity this compound for their research needs.

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Diamino-6-hydroxypyrimidine (DAHP) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-hydroxypyrimidine (DAHP).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a yellow tint. How can I decolorize it?

A1: A yellow coloration in the final product can indicate the presence of impurities. One common purification method is recrystallization. The crude product can be dissolved in boiling water and then acidified with glacial acetic acid to precipitate the DAHP as yellow needles.[1][2] For further decolorization, treatment with activated carbon during the recrystallization process can be effective. After dissolving the crude product in hot water, add a small amount of activated carbon and heat the mixture for a short period before filtering it hot to remove the carbon, and then proceed with acidification and cooling.

Q2: I am observing a low yield after purification. What are the possible reasons and solutions?

A2: Low recovery of this compound can stem from several factors during the purification process. Since DAHP is very soluble in water, ensure that the solution is sufficiently cooled (e.g., to 5-10°C) after acidification to maximize precipitation.[2] Also, be mindful of the pH adjustment; the isoelectric point is crucial for maximum precipitation. The literature suggests adjusting the pH to around 7 with acetic acid for optimal recovery.[3] Using an excessive amount of solvent for washing the filtered product can also lead to significant loss. Wash the collected crystals with a minimal amount of cold water or ethanol.

Q3: The purity of my this compound is below the desired level (e.g., <98%). What purification strategy should I employ?

A3: For enhancing the purity of DAHP, a carefully executed recrystallization is the most reported method. The general procedure involves dissolving the crude solid in boiling water, followed by acidification with acetic acid and cooling to induce crystallization.[1][2] One detailed protocol specifies dissolving the solid product in 325 ml of boiling water and then acidifying with 67 ml of glacial acetic acid.[1][2] This process can be repeated if the desired purity is not achieved in a single step.

Q4: What are the common impurities I should be aware of in synthetically prepared this compound?

A4: Common impurities often originate from the starting materials and side reactions during the synthesis. In the common synthesis route using guanidine and a cyanoacetate derivative, unreacted starting materials or by-products from their decomposition can be present.[1][2][3] Inorganic salts, such as sodium chloride, can also be a significant impurity if not properly removed during the work-up.[1]

Q5: Can I use a different solvent for recrystallization other than water?

A5: While water is the most commonly cited solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at cooler temperatures, other solvent systems could potentially be used. However, the available literature predominantly points to aqueous-based recrystallization.[1][2] The solubility data indicates that DAHP has very low solubility in ethanol (<50 µg/ml), which might make it a suitable solvent for washing but not for primary recrystallization.[4][5] It is soluble in DMF (>14.4 mg/ml) and DMSO (>14.6 mg/ml), but these high-boiling point solvents can be difficult to remove completely.[4][5]

Data Presentation

Table 1: Reported Yields and Purity of this compound after Purification

Synthesis MethodPurification StepsReported YieldReported Purity/ContentReference
Guanidine hydrochloride and ethyl cyanoacetate in ethanolDissolved in boiling water, acidified with glacial acetic acid, cooled.80-82%"quite pure"[1]
Guanidine nitrate and methyl cyanoacetate in methanolMethanol distilled off, dissolved in water, pH adjusted to 9 with HCl, then to 7 with 50% acetic acid, cooled to 5-10°C, filtered, washed with water.95%99.1%[2]
Guanidine nitrate and ethyl cyanoacetate in ethanolDissolved in distilled water, pH adjusted to 5.0 with acetic acid, filtered, dried.95%Not Specified[6]
Guanidine hydrochloride and ethyl cyanoacetate in methanolSolvent evaporated, dissolved in water, pH adjusted to 7 with acetic acid, stirred at 0-10°C, filtered, washed with water.96.2%Not Specified[3]

Table 2: Solubility of this compound

SolventSolubilityReference
WaterVery soluble[7]
DMF>14.4 mg/ml[4][5]
DMSO>14.6 mg/ml[4][5]
Ethanol<50 µg/ml[4][5]
PBS (pH 7.2)>3.3 mg/ml[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a common procedure found in the literature for the purification of DAHP.[1][2]

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Glacial acetic acid

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • For every 1 gram of crude product, add approximately 3-4 ml of distilled water.

  • Heat the mixture to boiling with continuous stirring until the solid is completely dissolved.

  • Once dissolved, slowly add glacial acetic acid. A common ratio is approximately 0.6-0.7 ml of glacial acetic acid for every 3-4 ml of water used.

  • Upon addition of acetic acid, a precipitate should start to form.

  • Remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.

  • Dry the purified crystals in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_dahp Crude DAHP dissolve Dissolve in boiling water crude_dahp->dissolve acidify Acidify with - Glacial Acetic Acid - Adjust pH to ~7 dissolve->acidify cool Cool to 5-10°C acidify->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with cold water/ethanol filter->wash dry Dry wash->dry pure_dahp Pure DAHP dry->pure_dahp

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway GTP GTP GCH1 GTP Cyclohydrolase I (Rate-limiting enzyme) GTP->GCH1 BH4 Tetrahydrobiopterin (BH4) (de novo synthesis) GCH1->BH4 DAHP This compound (DAHP) DAHP->Inhibition Inhibition->GCH1

Caption: Inhibition of GTP Cyclohydrolase I by this compound.

References

stability of 2,4-Diamino-6-hydroxypyrimidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, frequently asked questions, and troubleshooting advice for researchers using 2,4-Diamino-6-hydroxypyrimidine in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties and recommended storage conditions for this compound?

This compound is a white to off-white solid compound. It is stable under normal storage conditions.[1] For long-term preservation of the solid powder, storage at -20°C in a dark, dry place is recommended, which can maintain stability for at least four years.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 56-06-4[3][4]
Molecular Formula C₄H₆N₄O[1]
Molecular Weight 126.12 g/mol [5][1][4]
Melting Point 285-286 °C (with decomposition)[5][3][6]
Appearance White to off-white solid[5][3]
Solubility Moderately soluble in water; Soluble in DMSO[5][4]

Q2: I'm having trouble dissolving the compound in water. What should I do?

While some sources describe it as very soluble, others indicate moderate solubility in water. If you encounter solubility issues, consider the following:

  • Use a Co-solvent: The compound is readily soluble in DMSO.[5][4] You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Note that high concentrations of DMSO may affect cellular experiments.

  • Gentle Heating: Gently warming the solution may aid dissolution.

  • pH Adjustment: The molecule's solubility may be pH-dependent. Adjusting the pH of your aqueous buffer could improve solubility.

  • Use Fresh Solvent: Ensure you are using high-purity, fresh deionized water or buffer.

Q3: What factors can degrade this compound in my aqueous stock solution?

The stability of the compound in aqueous solution can be influenced by several factors:

  • pH: Extreme acidic or alkaline conditions can promote hydrolysis.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1][7] Avoid contamination with substances like peroxides or metal ions.

  • Light: Photodegradation can occur with prolonged exposure to UV light. It is advisable to store solutions in amber vials or protected from light.[8]

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at low temperatures (-20°C or -80°C) for long-term use.[4][8]

Q4: How long can I store aqueous stock solutions?

Specific data on the long-term stability in aqueous solution is limited. As a best practice, it is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to one month.[4] For longer-term storage, a stock solution in DMSO is preferable.[4]

Q5: What are the likely degradation products in an aqueous solution?

The precise degradation products have not been extensively documented in the available literature. However, based on the chemical structure, potential degradation pathways under stress conditions (e.g., strong acid/base, oxidation) could include hydrolysis of the amino groups or oxidation of the pyrimidine ring. To definitively identify degradants, a forced degradation study coupled with a stability-indicating method like HPLC-MS is required.[9]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Table 2: Troubleshooting Common Experimental Issues

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent biological activity or loss of potency in assays. Degradation of the compound in the stock or working solution.• Prepare solutions fresh before each experiment.• Aliquot stock solutions to avoid freeze-thaw cycles.[4]• Confirm the concentration and purity of your stock solution using HPLC analysis against a fresh standard.
Appearance of new, unknown peaks in my HPLC chromatogram. • Compound degradation.• Contamination of the solvent or glassware.• Interaction with formulation components.• Analyze a blank (solvent only) to rule out contamination.• Prepare a fresh sample from solid material and re-analyze.• If degradation is suspected, perform a systematic forced degradation study (see Protocol 2) to characterize potential degradation products.
Precipitation observed in the aqueous solution during storage or after dilution. • Low aqueous solubility exceeded.• Temperature fluctuations affecting solubility.• pH of the final solution is unfavorable for solubility.• Prepare a more dilute stock solution.• Use a co-solvent like DMSO for the initial stock.• Ensure the pH of the final medium is buffered and compatible with the compound.• If precipitation occurs upon cooling, gently warm the solution before use.
Variable results between different batches of the compound. • Differences in purity between batches.• Always check the Certificate of Analysis for the specific batch.• Qualify each new batch by running a purity check using a validated analytical method like HPLC.[5]

Section 3: Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare standardized stock solutions of this compound for experimental use.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Procedure for DMSO Stock Solution (Recommended for long-term storage):

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).[4]

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store aliquots at -80°C for up to one year.[4]

Procedure for Aqueous Stock Solution (For immediate use):

  • Weigh the desired amount of this compound powder.

  • Add the required volume of PBS (pH 7.2) or another appropriate buffer. The reported solubility in water is ~6 mg/mL.[4]

  • Vortex or sonicate until fully dissolved. Gentle warming may be required.

  • Use the solution immediately. If short-term storage is needed, keep it at 4°C, protected from light, for no longer than 24 hours.

Protocol 2: Forced Degradation Study and Stability-Indicating HPLC Method

Objective: To establish a baseline HPLC method and perform a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[10]

Part A: HPLC Method Parameters A validated HPLC-UV method is crucial for separating the parent compound from any potential degradants.[11]

Table 3: Example HPLC Method Parameters

ParameterSpecification
Instrument HPLC with DAD or UV Detector (e.g., Thermo Ultimate 3000)[11]
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Elution Start with 10% B for 2 min, ramp to 50% B over 8 min, hold for 3 min, return to 10% B and equilibrate for 5 min.[11]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[11]
Injection Volume 10 µL
Sample Preparation Dilute stock solution in Mobile Phase A

Part B: Forced Degradation Procedure The goal is to achieve 5-20% degradation of the active compound. Prepare a solution of this compound (e.g., 1 mg/mL) and subject it to the following conditions.

Table 4: Recommended Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Mix sample solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.[9][10]
Base Hydrolysis Mix sample solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.[9][10]
Oxidation Mix sample solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[9][10]
Thermal Degradation Incubate the aqueous solution at 80°C for 48 hours. Store solid powder at 80°C for 48 hours and then dissolve for analysis.
Photolytic Degradation Expose the aqueous solution to a light source providing combined visible and UV output (as per ICH Q1B guidelines) for a defined period. Analyze a control sample stored in the dark.

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method. A true stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks for degradation products, all well-resolved from the parent peak.

Section 4: Diagrams and Visualizations

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Aqueous Solution (e.g., 1 mg/mL) prep_solid->prep_solution control Unstressed Control prep_solution->control acid Acid Hydrolysis (HCl, 60°C) prep_solution->acid base Base Hydrolysis (NaOH, 60°C) prep_solution->base oxidation Oxidation (H₂O₂) prep_solution->oxidation thermal Thermal (80°C) prep_solution->thermal photo Photolytic (UV/Vis Light) prep_solution->photo hplc Inject Samples into HPLC control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc analyze Analyze Chromatograms (Peak Area, Purity, Degradants) hplc->analyze report Generate Stability Report analyze->report

G start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is Solvent, Glassware, or System Contamination q1->a1_yes Yes q2 Is the peak present in a freshly prepared sample? q1->q2 No a2_no Peak is likely a degradant from solution aging. q2->a2_no No q3 Does the peak intensity increase under forced degradation conditions? q2->q3 Yes a3_yes Peak is confirmed as a stress-induced degradant. q3->a3_yes Yes a3_no Peak may be an impurity from the starting material or a non-degradation artifact. q3->a3_no No

G gtp GTP enzyme GTP Cyclohydrolase I (GTPCH) gtp->enzyme Substrate bh4 Tetrahydrobiopterin (BH₄) enzyme->bh4 Product inhibitor 2,4-Diamino-6- hydroxypyrimidine inhibitor->enzyme Inhibits inos Inducible Nitric Oxide Synthase (iNOS) bh4->inos Cofactor no Nitric Oxide (NO) Production inos->no Catalyzes

References

Technical Support Center: Synthesis of 2,4-Diamino-6-hydroxypyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-diamino-6-hydroxypyrimidine and its derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and derivatization of this compound.

Issue 1: Low Yield of this compound

Q1: I am getting a low yield in the condensation reaction between guanidine and ethyl cyanoacetate. What are the potential causes and solutions?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors related to reactants, reaction conditions, and the work-up procedure.

  • Moisture: The presence of water can consume the strong base (e.g., sodium ethoxide or methoxide) required for the reaction, leading to incomplete conversion.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. A drying tube on the reaction flask is recommended to prevent atmospheric moisture from entering the reaction.

  • Base Quality and Stoichiometry: The base is crucial for deprotonating ethyl cyanoacetate and neutralizing the guanidine salt.

    • Solution: Use freshly prepared sodium ethoxide or high-quality commercial sodium methoxide. Ensure the correct stoichiometry of the base is used, typically 2 equivalents relative to the guanidine salt.

  • Reaction Time and Temperature: Incomplete reaction can occur if the reaction is not heated for a sufficient amount of time.

    • Solution: Reflux the reaction mixture for at least 2-4 hours to ensure the reaction goes to completion.[1]

  • pH of Precipitation: The pH at which the product is precipitated is critical for maximizing yield.

    • Solution: After the reaction, the product is typically dissolved in water and then precipitated by acidification. Adjusting the pH to around 7 with acetic acid is a common and effective method.[2] Using a strong acid like HCl can lead to the formation of the hydrochloride salt of the product, which is more soluble in water and will decrease the isolated yield.[2]

Issue 2: Product Purity and Color

Q2: My this compound product is off-white or yellow. How can I improve its purity and color?

A2: The appearance of a colored product often indicates the presence of impurities.

  • Incomplete Reaction or Side Products: Residual starting materials or side products from the condensation reaction can discolor the final product.

    • Solution: Ensure the reaction goes to completion by following the optimized reaction conditions (see Q1).

  • Purification Method: The precipitation conditions can affect the purity.

    • Solution: Dissolving the crude product in hot water and then acidifying with acetic acid to a pH of 5-7 is an effective purification step.[2][3] For highly colored products, treatment with activated carbon in the hot aqueous solution before filtration can help remove colored impurities.

  • Recrystallization: For higher purity, recrystallization is a viable option.

    • Solution: While this compound has limited solubility in many common organic solvents, it can be recrystallized from a large volume of hot water.

Issue 3: Challenges in the Chlorination of this compound

Q3: I am having trouble with the synthesis of 2,4-diamino-6-chloropyrimidine from this compound using phosphorus oxychloride (POCl₃). What are the common problems?

A3: The chlorination of the hydroxyl group at the 6-position is a key step in the synthesis of many derivatives. However, this reaction can be challenging.

  • Low Yield: Low yields are frequently reported for this reaction.[2]

    • Solution: The reaction typically requires heating the substrate in neat phosphorus oxychloride.[4] Using a catalyst, such as diisopropylethylamine, has been reported to improve the reaction.[2]

  • Exothermic Quenching: The work-up of the reaction, which involves quenching the excess POCl₃, is highly exothermic and can be hazardous.

    • Solution: Slowly and carefully add the reaction mixture to ice water to manage the exotherm.[4] An alternative and safer method involves quenching with an alcohol, such as ethanol or methanol, at a controlled temperature.[5][6]

  • Product Isolation: Isolating the 2,4-diamino-6-chloropyrimidine from the aqueous acidic work-up can be difficult.

    • Solution: After quenching, the pH is typically adjusted to 8 with a base like NaOH to precipitate the product, which can then be extracted with an organic solvent like ethyl acetate.[4]

Frequently Asked Questions (FAQs)

Q4: What is the role of this compound in biological systems?

A4: this compound is a known inhibitor of the enzyme GTP cyclohydrolase I (GCHI).[7][8][9] GCHI is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases (NOS).[7] By inhibiting GCHI, this compound can modulate the levels of BH4 and subsequently the production of nitric oxide (NO).[7][8] This makes it a valuable tool for studying the roles of BH4 and NO in various physiological and pathological processes.

Q5: I am not getting any precipitate after adding acid to my reaction mixture during the purification of this compound. What could be the issue?

A5: This is a common problem that can arise from a few issues.

  • Incorrect pH: You may not have reached the optimal pH for precipitation.

    • Solution: Carefully monitor the pH as you add the acid. The isoelectric point of this compound is around neutral pH. If you add too much acid, you can form the soluble hydrochloride salt. Aim for a pH between 5 and 7 for optimal precipitation.[2][3]

  • Low Product Concentration: If the yield of your reaction was very low, the concentration of the product in the aqueous solution may be below its solubility limit, even at the optimal pH.

    • Solution: Try to concentrate the aqueous solution by evaporating some of the water before acidification.

  • Reaction Failure: It is possible that the initial reaction did not work, and there is no product to precipitate.

    • Solution: Re-evaluate your reaction setup and the quality of your starting materials. Consider running a small-scale trial and monitoring the reaction by TLC or another analytical method if possible.

Q6: Are there alternative methods for the synthesis of this compound?

A6: The most common and well-established method is the condensation of a guanidine salt with an ester of cyanoacetic acid in the presence of a strong base.[1][10] Variations in the base (sodium ethoxide, sodium methoxide), the guanidine salt (hydrochloride, nitrate), and the ester (ethyl, methyl) have been reported, often with high yields.[1][2][3] While other synthetic routes may exist, this approach remains the most practical and widely used for laboratory and industrial scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[10]

Materials:

  • Sodium (23 g, 1 g atom)

  • Anhydrous ethanol (500 mL)

  • Ethyl cyanoacetate (113 g, 1 mole)

  • Guanidine hydrochloride (97 g, 1.02 moles)

  • Glacial acetic acid (67 mL)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium in 250 mL of anhydrous ethanol in a 1-L round-bottomed flask equipped with a reflux condenser and a drying tube.

  • After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate.

  • In a separate flask, prepare another solution of sodium ethoxide using the same quantities of sodium and anhydrous ethanol.

  • To this second solution, add guanidine hydrochloride.

  • Filter the resulting mixture to remove the precipitated sodium chloride.

  • Add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the mixture to dryness at atmospheric pressure.

  • Dissolve the solid residue in 325 mL of boiling water.

  • Acidify the hot solution with glacial acetic acid.

  • Cool the solution to allow the product to crystallize.

  • Collect the yellow needles by filtration, wash with cold water, and dry.

Expected Yield: 101–103 g (80–82%).[10]

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol is adapted from a literature procedure.[4]

Materials:

  • This compound (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃, 9 mL)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, add this compound to phosphorus oxychloride.

  • Stir the mixture and heat it to 97 °C for 17 hours.

  • After cooling, slowly and carefully add the reaction solution to ice water with vigorous stirring.

  • Heat the resulting aqueous solution at 90 °C for 1 hour.

  • Cool the solution and adjust the pH to 8 with a NaOH solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Expected Yield: 0.97 g (85%).[4]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1[10]Protocol 2[2]Protocol 3[3]
Guanidine Salt Guanidine hydrochlorideGuanidine hydrochlorideGuanidine nitrate
Base Sodium ethoxideSodium methoxideSodium ethoxide
Solvent EthanolMethanolEthanol
Precipitation pH Acidified with acetic acid7 (adjusted with acetic acid)5.0 (adjusted with acetic acid)
Reported Yield 80-82%96.2%95%

Visualizations

Signaling Pathway

GTP_Cyclohydrolase_I_Inhibition GTP Cyclohydrolase I Inhibition Pathway cluster_synthesis BH4 Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effect GTP GTP GCHI GTP Cyclohydrolase I (GCHI) GTP->GCHI Substrate BH4 Tetrahydrobiopterin (BH4) GCHI->BH4 Product NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor DAHP This compound (DAHP) DAHP->GCHI Inhibitor NO Nitric Oxide (NO) NOS->NO Product

Caption: Inhibition of GTP cyclohydrolase I by this compound.

Experimental Workflow

Synthesis_Workflow General Workflow for Synthesis of this compound start Start reactants Guanidine Salt + Ethyl Cyanoacetate start->reactants base Strong Base (e.g., NaOEt in EtOH) reactants->base reflux Reflux (2-4 hours) base->reflux evaporation Evaporation of Solvent reflux->evaporation dissolution Dissolution in Hot Water evaporation->dissolution acidification Acidification with Acetic Acid (pH 5-7) dissolution->acidification precipitation Precipitation and Cooling acidification->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Chlorination of 2,4-Diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chlorination of 2,4-diamino-6-hydroxypyrimidine to synthesize 2,4-diamino-6-chloropyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4-diamino-6-chloropyrimidine.

Issue 1: Low or No Yield of 2,4-diamino-6-chloropyrimidine

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low or no yield in this chlorination reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated to the appropriate temperature, typically between 90-110°C, for a sufficient duration, which can be several hours.[1] Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

    • Insufficient Chlorinating Agent: An inadequate amount of phosphorus oxychloride (POCl₃) can lead to an incomplete reaction. While excess POCl₃ is often used, some procedures aim for equimolar amounts under specific conditions.[2]

    • Purity of Starting Material: Impurities in the this compound can interfere with the reaction. It is advisable to check the purity of the starting material, for instance, by using an HPLC-UV detection method.

  • Product Degradation during Work-up:

    • Quenching: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not controlled. Quenching with ice water must be done slowly with efficient cooling.[3] A safer alternative is to quench the reaction mixture with alcohols like ethanol or methanol.[1]

    • pH Adjustment: During neutralization, local high pH can cause hydrolysis of the chloro group back to a hydroxyl group. Ensure efficient stirring and slow addition of the base to maintain a controlled pH.

  • Formation of Side Products:

    • A potential side product is 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine, which can form when the amino groups react with POCl₃.[1] Proper control of reaction conditions can minimize its formation.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the final product, 2,4-diamino-6-chloropyrimidine. What are the common impurities and effective purification methods?

A: Purification challenges often arise from unreacted starting material, side products, and inorganic salts from the work-up.

  • Common Impurities:

    • Unreacted this compound: This can be removed by recrystallization or column chromatography.

    • Hydrolyzed product (back to the starting material): This can occur during work-up if the pH becomes too high or the temperature is not controlled.

    • Phosphoric acid and phosphate salts: These are generated during the quenching of POCl₃. Thorough washing of the crude product with water can help remove these.

  • Purification Strategies:

    • Extraction: After neutralization of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.[1]

    • Recrystallization: The crude product can be recrystallized from a suitable solvent to obtain a higher purity.

    • Column Chromatography: For very high purity, silica gel column chromatography can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common chlorinating agent for this reaction and are there any alternatives?

A1: The most commonly used chlorinating agent for the conversion of this compound to 2,4-diamino-6-chloropyrimidine is phosphorus oxychloride (POCl₃).[1][4] Other chlorinating agents that can be used for similar transformations include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride. The combination of POCl₃ and PCl₅ is reported to be a very strong chlorinating agent.[5]

Q2: What is the role of a base in this reaction?

A2: In some procedures, a tertiary amine base like pyridine or N,N-dimethylaniline is added. The base can act as a catalyst and also neutralize the HCl generated during the reaction.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the disappearance of the starting material and the appearance of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress and can also be used to check the purity of the final product.[1]

Q4: What are the key safety precautions to take when working with phosphorus oxychloride?

A4: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water.[7][8][9][10] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle POCl₃ under anhydrous conditions to prevent its violent reaction with moisture.

  • Quench the reaction mixture carefully and slowly, preferably with alcohol, in a controlled manner to manage the exothermic reaction.

  • Have an emergency plan in place for spills or exposure.

Data Presentation

Table 1: Summary of Reaction Conditions for the Chlorination of this compound

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPOCl₃None105682[1]
This compoundPOCl₃None971785[4]
This compoundPOCl₃ / TriethylamineNone95-1102High[11]
This compoundPOCl₃N,N-dimethylanilineReflux8Poor[3]

Experimental Protocols

Protocol 1: Chlorination of this compound with Phosphorus Oxychloride

This protocol is a general representation based on common procedures found in the literature.[1][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add this compound (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 105°C and stir for 6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to a flask containing crushed ice or a mixture of ice and water with vigorous stirring. Alternatively, and for a safer quench, slowly add ethanol to the cooled reaction mixture.

    • After the complete addition, stir the mixture at 90°C for 1 hour to hydrolyze any remaining phosphorus compounds.[4]

    • Cool the mixture to room temperature and neutralize to a pH of 7-8 with a suitable base (e.g., aqueous NaOH or ammonia).

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Add this compound and POCl3 to flask start->reactants heat Heat to 105°C for 6 hours reactants->heat monitor Monitor reaction (TLC/HPLC) heat->monitor quench Cool and quench (ice water or alcohol) monitor->quench neutralize Neutralize to pH 7-8 quench->neutralize extract Extract with ethyl acetate neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Recrystallize or column chromatography dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the chlorination of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Product Degradation? start->degradation side_products Side Product Formation? start->side_products solution1 Increase reaction time/temperature Check reagent stoichiometry Verify starting material purity incomplete_reaction->solution1 Yes solution2 Control quenching temperature Use alcohol for quenching Ensure controlled pH during neutralization degradation->solution2 Yes solution3 Optimize reaction conditions (e.g., temperature, reagent ratio) side_products->solution3 Yes

References

overcoming solubility issues of 2,4-Diamino-6-hydroxypyrimidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4-Diamino-6-hydroxypyrimidine (DAHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAHP) and what is its primary mechanism of action?

A1: this compound (DAHP), also known as 2,4-diamino-6(1H)-pyrimidinone, is a chemical compound frequently used in biomedical research.[1] Its primary and most well-characterized mechanism of action is the specific inhibition of GTP cyclohydrolase I (GCH1).[2][3][4][5] GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[4][5][6][7] By inhibiting GCH1, DAHP effectively blocks the production of BH4, which in turn suppresses the synthesis of nitric oxide (NO).[3][7][8]

Q2: I'm having trouble dissolving DAHP. What are the recommended solvents?

A2: DAHP is a crystalline solid that exhibits limited solubility in aqueous solutions and some organic solvents.[1] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][9] Its solubility is considerably lower in ethanol and aqueous buffers like PBS.[1][9] For biological experiments, a common strategy is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.[1]

Q3: Can I dissolve DAHP directly in aqueous buffers like PBS?

A3: Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving the crystalline solid directly in aqueous buffers.[1] However, the solubility is limited. For instance, the solubility of DAHP in PBS (pH 7.2) is approximately 3.3 mg/mL.[1][9] If your experiment requires a higher concentration, you may need to start with an organic solvent.

Q4: My DAHP precipitated after I diluted my DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that medium. To troubleshoot this, you can:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. Try performing a serial dilution to find the highest workable concentration that remains in solution.

  • Increase the percentage of DMSO (if permissible): A slightly higher percentage of the organic solvent in the final solution can help maintain solubility. However, be cautious as organic solvents can have physiological effects on cells or enzyme activity.[1] Always run a vehicle control with the same final concentration of the solvent.

  • Heat and/or sonicate: Gently warming the solution or using an ultrasonic bath can sometimes help redissolve small amounts of precipitate.[3][8] Ensure the temperature is not high enough to degrade the compound or other components of your medium.

Q5: How should I prepare and store DAHP solutions?

A5: For stock solutions in organic solvents like DMSO, it is recommended to prepare them fresh.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[3][8] Aqueous solutions of DAHP are less stable, and it is not recommended to store them for more than one day.[1] Before use, always bring the solution to room temperature and ensure no precipitation is visible.[2]

Solubility Data

The following table summarizes the solubility of DAHP in various common laboratory solvents. This data is compiled from multiple sources and should be used as a guideline.

SolventReported SolubilityMolar Equivalent (approx.)Notes
DMSO >14.6 mg/mL[1][8][9]>115.76 mMUse fresh, non-hygroscopic DMSO for best results.[4] Ultrasonic assistance may be needed.[3]
16.67 mg/mL[3]132.18 mM
25 mg/mL[4]198.22 mM
DMF >14.4 mg/mL[1][8][9]>114.18 mM
PBS (pH 7.2) ~3.3 mg/mL[1][8][9]~26.17 mM
6.5 mg/mL[3]51.54 mM
Water 6 mg/mL[4]47.58 mM
10 mg/mL[3]79.29 mMUltrasonic assistance may be needed.[3]
Ethanol <50 µg/mL (<0.05 mg/mL)[1][8][9]<0.40 mMConsidered insoluble for most practical purposes.[4]

Molecular Weight of DAHP: 126.12 g/mol [3][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
DAHP powder will not dissolve in DMSO. 1. The DMSO may have absorbed moisture, which reduces its solvating power.[4]2. The concentration is too high.3. Insufficient physical agitation.1. Use a new, sealed bottle of anhydrous DMSO.[4]2. Refer to the solubility table and ensure you are not exceeding the maximum solubility.3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[8]
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. 1. The final concentration of DAHP exceeds its solubility in the aqueous medium.2. The shock of rapid solvent change causes the compound to crash out.1. Lower the final concentration of DAHP in your experiment.2. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.
Aqueous solution of DAHP appears cloudy or has a precipitate. 1. You have exceeded the solubility limit of DAHP in the aqueous buffer (~3.3 mg/mL in PBS).[1]2. The pH of the buffer is not optimal for solubility.1. Prepare a new solution at a lower concentration.2. Check the pH of your buffer. While data is limited, the solubility of similar heterocyclic compounds can be highly pH-dependent.[11] Consider slight adjustments to the pH if your experimental conditions allow.
Stored stock solution has visible crystals. 1. The solution was not fully dissolved initially.2. The storage temperature was too high, allowing for solvent evaporation.3. The compound is less soluble at the storage temperature (-20°C or -80°C).1. Before use, warm the vial to room temperature and sonicate to attempt to redissolve the crystals.[2]2. Visually inspect to ensure the solution is clear before making dilutions.3. If it does not redissolve, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DAHP Stock Solution in DMSO

Materials:

  • This compound (DAHP), solid (MW: 126.12)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and appropriate weighing tools

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out 12.61 mg of DAHP powder and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 12.61 mg/mL, which is approximately 100 mM.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[8]

  • Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear.

  • For storage, create single-use aliquots (e.g., 20 µL) and store them at -20°C or -80°C, protected from light.[3][8]

Protocol 2: Preparation of a Saturated DAHP Solution in PBS (pH 7.2)

Materials:

  • This compound (DAHP), solid

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tube

  • Magnetic stirrer and stir bar or orbital shaker

Procedure:

  • Add an excess amount of DAHP solid (e.g., 5 mg) to 1 mL of sterile PBS (pH 7.2) in a sterile conical tube.

  • Place the tube on a magnetic stirrer or orbital shaker and mix at room temperature for several hours to ensure maximum dissolution.

  • After mixing, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant. This is your saturated DAHP solution. The concentration will be approximately 3.3 mg/mL.[1][9]

  • It is highly recommended to use this aqueous solution on the same day it is prepared.[1]

Visualizations

G cluster_pathway DAHP Mechanism of Action GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 BH2 Dihydroneopterin Triphosphate GCH1->BH2 Rate-limiting step BH4 Tetrahydrobiopterin (BH4) BH2->BH4 Multiple steps NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) Production NOS->NO DAHP DAHP DAHP->GCH1 Inhibition

Caption: Signaling pathway showing DAHP's inhibition of GCH1.

G cluster_workflow DAHP Dissolution Workflow start Start: Need to dissolve DAHP conc_check Is high concentration (>50 mM) needed? start->conc_check use_dmso Use DMSO or DMF (Protocol 1) conc_check->use_dmso Yes use_pbs Use aqueous buffer (Protocol 2) conc_check->use_pbs No dissolved_check1 Is it fully dissolved? use_dmso->dissolved_check1 dissolved_check2 Is it fully dissolved? use_pbs->dissolved_check2 troubleshoot Troubleshoot: - Use fresh solvent - Sonicate / Warm dissolved_check1->troubleshoot No dilute Dilute stock into aqueous buffer dissolved_check1->dilute Yes dissolved_check2->troubleshoot No success Solution ready for experiment dissolved_check2->success Yes troubleshoot->dissolved_check1 precip_check Did it precipitate? dilute->precip_check precip_check->success No troubleshoot_dil Troubleshoot: - Lower final conc. - Add dropwise precip_check->troubleshoot_dil Yes troubleshoot_dil->dilute

Caption: Experimental workflow for dissolving DAHP.

G cluster_factors Factors Affecting DAHP Solubility factors Key Factors solvent Solvent Choice (Polarity) factors->solvent ph Solution pH factors->ph temp Temperature factors->temp outcome Experimental Outcome solvent->outcome ph->outcome temp->outcome dissolved Fully Dissolved outcome->dissolved precipitated Precipitation outcome->precipitated

Caption: Logical relationship of factors influencing DAHP solubility.

References

troubleshooting unexpected results in assays with 2,4-Diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in assays involving 2,4-Diamino-6-hydroxypyrimidine (DAHP).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments using DAHP.

Issue 1: Lower than expected or no inhibition of Nitric Oxide (NO) production.

  • Question: I've treated my cells with DAHP, but I'm not seeing the expected decrease in nitric oxide production. What could be the problem?

  • Answer: Several factors could contribute to this observation. Firstly, ensure that the DAHP concentration and incubation time are appropriate for your cell type and experimental conditions. DAHP is a competitive inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis.[1][2] BH4 is an essential cofactor for nitric oxide synthases (NOS).[1] Insufficient inhibition of GTPCH will lead to sustained BH4 levels and, consequently, continued NO production.

    Secondly, consider the stability and solubility of your DAHP solution. DAHP has limited solubility in aqueous solutions and can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to prepare fresh solutions and use appropriate solvents like DMSO or DMF for stock solutions.

    Lastly, the specific NOS isoform present in your cells is important. While DAHP effectively reduces NO production from inducible NOS (iNOS) and endothelial NOS (eNOS) by limiting BH4, some systems might have alternative pathways for NO generation or be less dependent on de novo BH4 synthesis.

Issue 2: Unexpected effects on cell viability or morphology.

  • Question: After treating my cells with DAHP, I've observed a significant decrease in cell viability that doesn't seem related to NO inhibition. Is this a known off-target effect?

  • Answer: Yes, while DAHP is primarily known as a GTPCH inhibitor, it can exert off-target effects. At higher concentrations, some pyrimidine-based compounds have been shown to affect cell viability by targeting other cellular processes.[3] It is crucial to perform a dose-response curve to determine the optimal concentration of DAHP that effectively inhibits NO synthesis without causing significant cytotoxicity in your specific cell line. Consider including a positive control for cytotoxicity in your experimental setup.

Issue 3: Inconsistent results between different batches of DAHP.

  • Question: I'm getting variable results in my NO assay even though I'm using the same protocol. Could the batch of DAHP be the issue?

  • Answer: Inconsistencies between batches can occur due to differences in purity, formulation, or storage conditions. It is advisable to qualify each new batch of DAHP by performing a standard inhibition curve. Proper storage at -20°C in the dark is also crucial to maintain its stability.[4]

Issue 4: DAHP appears to inhibit VCAM-1 expression independently of BH4 levels.

  • Question: My results show that DAHP is reducing Vascular Cell Adhesion Molecule 1 (VCAM-1) expression, but this effect doesn't seem to be reversible by supplementing with sepiapterin (a BH4 precursor). Is this expected?

  • Answer: This is a documented BH4-independent effect of DAHP.[4] Studies have shown that DAHP can suppress cytokine-induced VCAM-1 expression by inhibiting the nuclear accumulation of NF-κB (p65), a key transcription factor for VCAM-1.[4] This indicates that DAHP may have broader anti-inflammatory effects beyond its role in the BH4/NO pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DAHP in various assays.

ParameterOrganism/Cell LineValueReference
IC50 for GTP Cyclohydrolase I Inhibition Human Endothelial Cells~0.3 mM[1]
Ki for GTP Cyclohydrolase I Inhibition Nocardia sp.0.23 ± 0.1 mM[5]
DAHP Concentration for significant VCAM-1 reduction Human Umbilical Vein Endothelial Cells (HUVEC)5 mM
DAHP effect on iNOS level 3-NP-induced HD in rats66.99% inhibition[6]
DAHP effect on BH4 level 3-NP-induced HD in rats34.82% inhibition[6]

Table 1: Inhibition constants and effective concentrations of DAHP.

Experimental Protocols

1. Measurement of Nitric Oxide Production using the Griess Assay

This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Materials:

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Store in the dark.

    • Sodium nitrite standard solution (for standard curve).

    • Cell culture supernatant from DAHP-treated and control cells.

    • 96-well microplate.

    • Microplate reader (540 nm absorbance).

  • Procedure:

    • Prepare a standard curve of sodium nitrite ranging from 1 to 100 µM.

    • Add 50 µL of cell culture supernatant to each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

2. Measurement of Tetrahydrobiopterin (BH4) Levels by HPLC

This protocol provides a general workflow for the quantification of BH4 in cell lysates.

  • Materials:

    • HPLC system with electrochemical or fluorescence detection.

    • C18 reverse-phase column.

    • Mobile phase (e.g., phosphate buffer with a suitable organic modifier).

    • BH4 standard solution.

    • Cell lysis buffer containing antioxidants (e.g., dithiothreitol - DTT) to prevent BH4 oxidation.

    • Perchloric acid or other protein precipitation agents.

  • Procedure:

    • Harvest cells and lyse them in a buffer containing antioxidants.

    • Deproteinize the cell lysate by adding perchloric acid and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample into the HPLC system.

    • Separate BH4 from other cellular components on the C18 column using an appropriate mobile phase.

    • Detect BH4 using either electrochemical detection or fluorescence detection (after post-column oxidation).

    • Quantify BH4 levels by comparing the peak area to a standard curve prepared with a known concentration of BH4.[7][8]

Visualizations

GTP_BH4_NO_Pathway cluster_0 Cellular Environment GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH Substrate BH4 Tetrahydrobiopterin (BH4) GTPCH->BH4 Produces DAHP This compound (DAHP) DAHP->GTPCH Inhibits NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Arginine L-Arginine L_Arginine->NOS Substrate

Caption: GTP-BH4-NO signaling pathway and the inhibitory action of DAHP.

Troubleshooting_Workflow Start Unexpected Assay Result with DAHP Q1 Is NO inhibition lower than expected? Start->Q1 A1_1 Check DAHP concentration and incubation time Q1->A1_1 Yes Q2 Is there unexpected cytotoxicity? Q1->Q2 No A1_2 Verify DAHP stability and solubility A1_1->A1_2 A1_3 Consider NOS isoform and cell type A1_2->A1_3 End Resolved A1_3->End A2_1 Perform dose-response for cytotoxicity Q2->A2_1 Yes Q3 Are results inconsistent between batches? Q2->Q3 No A2_2 Include cytotoxicity positive control A2_1->A2_2 A2_2->End A3_1 Qualify new DAHP batches with a standard curve Q3->A3_1 Yes Q4 Is VCAM-1 inhibited independently of BH4? Q3->Q4 No A3_2 Ensure proper storage (-20°C, dark) A3_1->A3_2 A3_2->End A4_1 Acknowledge known BH4-independent effect Q4->A4_1 Yes Q4->End No A4_2 Investigate impact on NF-κB signaling A4_1->A4_2 A4_2->End

Caption: A logical workflow for troubleshooting common issues in DAHP assays.

References

Technical Support Center: 2,4-Diamino-6-hydroxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-Diamino-6-hydroxypyrimidine, with a focus on minimizing by-product formation.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared through the condensation of a guanidine salt with an active methylene compound like ethyl cyanoacetate in the presence of a base.

Issue 1: Low or No Precipitation of the Product After pH Adjustment

Question: I've completed the reflux and neutralization steps of my this compound synthesis, but upon adjusting the pH to the recommended range (typically around 7), I'm getting very little or no precipitate. What could be the problem?

Answer: This is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting workflow to identify and resolve the problem:

G start Low/No Precipitate Observed check_pH Verify pH of the Solution (Use a calibrated pH meter) start->check_pH pH_too_low pH is too acidic (<6). Product may be soluble as a salt. check_pH->pH_too_low pH < 6 pH_too_high pH is too basic (>8). Product may remain in solution as a salt. check_pH->pH_too_high pH > 8 pH_correct pH is in the optimal range (6-8). check_pH->pH_correct pH 6-8 adjust_pH_up Slowly add base (e.g., dilute NaOH) to reach pH 6-8. pH_too_low->adjust_pH_up adjust_pH_down Slowly add acid (e.g., acetic acid) to reach pH 6-8. pH_too_high->adjust_pH_down check_concentration Evaluate Reactant Concentration and Solvent Volume pH_correct->check_concentration adjust_pH_up->check_pH adjust_pH_down->check_pH too_dilute Solution is too dilute. Product concentration is below saturation. check_concentration->too_dilute Likely concentrate Reduce solvent volume (e.g., by rotary evaporation). too_dilute->concentrate cool Cool the solution (e.g., in an ice bath) to promote crystallization. concentrate->cool scratch Induce crystallization by scratching the inner wall of the flask. cool->scratch seed Introduce a seed crystal of this compound. scratch->seed end Product Precipitates Successfully seed->end

Caption: Troubleshooting workflow for precipitation failure.

Detailed Explanation:

  • pH Control is Critical: this compound is an amphoteric molecule, meaning it can act as both an acid and a base. Its solubility in aqueous solutions is highly dependent on the pH.

    • In acidic conditions (pH < 6), the amino groups can become protonated, forming a more soluble salt.

    • In basic conditions (pH > 8), the hydroxyl group can be deprotonated, also leading to increased solubility.

    • The isoelectric point, where the molecule has a net neutral charge and is least soluble, is generally in the pH range of 6-8. It is crucial to use a calibrated pH meter for accurate measurement and to add the acid or base for neutralization slowly and with vigorous stirring to avoid localized pH extremes.

  • Concentration Matters: If the reaction mixture is too dilute, the concentration of the product may not reach the saturation point required for precipitation, even at the optimal pH. If you suspect this is the case, you can try to reduce the volume of the solvent by rotary evaporation before cooling.

  • Inducing Crystallization: Sometimes, even when the solution is supersaturated, crystallization may be slow to initiate. In such cases, you can:

    • Cool the solution: Lowering the temperature will decrease the solubility of the product and promote crystallization. Using an ice bath is a common practice.

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod just below the surface of the liquid can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound from a previous successful batch, adding a tiny crystal to the solution can induce rapid crystallization.

Issue 2: The Product is an Off-Color or Appears Impure

Question: I have isolated my this compound, but it is not the expected white or pale-yellow powder. It has a darker color (e.g., brown or reddish). What could be the cause, and how can I purify it?

Answer: An off-color product typically indicates the presence of impurities, which can arise from several sources.

Potential Causes of Impurities:

  • Side Reactions: Although not always well-documented, side reactions can lead to colored by-products. These may include:

    • Self-condensation of ethyl cyanoacetate: Under basic conditions, ethyl cyanoacetate can react with itself.

    • Reactions involving guanidine: Guanidine can potentially undergo side reactions, especially at elevated temperatures.

    • Degradation of the product: Prolonged heating or exposure to strong acidic or basic conditions can lead to the degradation of the desired product.

  • Residual Starting Materials: Incomplete reaction can leave unreacted starting materials in your product.

  • Tautomers: this compound can exist in different tautomeric forms. While these are isomers and not impurities in the traditional sense, their presence can sometimes affect the physical properties of the product, including its color and melting point.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For this compound, recrystallization from hot water is often effective.

  • Activated Charcoal Treatment: If the colored impurities are large, conjugated organic molecules, they can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration.

  • pH Adjustment and Reprecipitation: Dissolving the impure product in a dilute acidic or basic solution and then re-precipitating it by adjusting the pH back to the isoelectric point can be an effective purification step.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to maximize the yield and purity of this compound?

A1: The following parameters are crucial:

  • Stoichiometry of Reactants: Ensure the correct molar ratios of guanidine salt, ethyl cyanoacetate, and the base are used as specified in the chosen protocol.

  • Choice and Purity of Base: Sodium ethoxide or sodium methoxide are commonly used. The base should be anhydrous to prevent hydrolysis of the ethyl cyanoacetate.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux. The optimal time should be determined to ensure the reaction goes to completion without significant degradation of the product.

  • pH Control During Workup: As detailed in the troubleshooting guide, precise pH control during the precipitation of the product is essential for maximizing the isolated yield.

Q2: Can I use a different base, such as sodium hydroxide?

A2: While strong bases are required, sodium hydroxide is generally not recommended for this reaction in an alcoholic solvent. It can promote the saponification (hydrolysis) of the ester group in ethyl cyanoacetate, leading to the formation of cyanoacetic acid, which will not participate in the desired cyclization reaction. It is best to use an alkoxide base corresponding to the alcohol solvent (e.g., sodium ethoxide in ethanol).

Q3: My final product has a very high melting point and decomposes. Is this normal?

A3: Yes, this compound is a thermally stable compound with a high melting point, often reported to be above 260°C, and it typically decomposes at this high temperature.[2][3] This is a characteristic feature of this molecule.

III. Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod AMethod B
Guanidine Source Guanidine hydrochlorideGuanidine nitrate
Active Methylene Ethyl cyanoacetateMethyl cyanoacetate
Base Sodium ethoxideSodium methoxide
Solvent Anhydrous ethanolMethanol
Reaction Time 2 hours4 hours
Neutralizing Acid Acetic acidHydrochloric acid, then acetic acid
Final pH for Precipitation Not specified, acidified7
Reported Yield 80-82%95%
Reported Purity "Quite pure"99.1%

IV. Experimental Protocols

Protocol 1: Synthesis of this compound using Guanidine Hydrochloride and Ethyl Cyanoacetate

This protocol is adapted from a well-established method.

Materials:

  • Sodium (23 g, 1 g atom)

  • Anhydrous ethanol (500 ml)

  • Ethyl cyanoacetate (113 g, 1 mole)

  • Guanidine hydrochloride (97 g, 1.02 moles)

  • Glacial acetic acid (67 ml)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully adding 23 g of sodium to 250 ml of anhydrous ethanol.

  • Formation of Ethyl Sodio-cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution using 23 g of sodium and 250 ml of anhydrous ethanol. To this solution, add 97 g of guanidine hydrochloride.

  • Reaction Mixture: Separate the precipitated sodium chloride from the guanidine solution by filtration. Add the clear filtrate containing the free guanidine base to the solution of ethyl sodio-cyanoacetate.

  • Reflux: Heat the resulting mixture under reflux for 2 hours.

  • Solvent Removal: Evaporate the mixture to dryness at atmospheric pressure.

  • Precipitation: Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

  • Isolation: Cool the solution to allow for the precipitation of this compound as yellow needles. Collect the product by filtration and dry. The expected yield is 101–103 g (80–82%).[2][3]

V. Signaling Pathway and Mechanism of Action

This compound is a known inhibitor of GTP cyclohydrolase I (GCHI), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS).

G cluster_synthesis Tetrahydrobiopterin (BH4) Synthesis cluster_inhibition Inhibition Pathway cluster_downstream Downstream Effects GTP GTP GCHI GTP Cyclohydrolase I (GCHI) GTP->GCHI Dihydroneopterin_triphosphate Dihydroneopterin Triphosphate GCHI->Dihydroneopterin_triphosphate NOS Nitric Oxide Synthase (NOS) BH4 Tetrahydrobiopterin (BH4) Dihydroneopterin_triphosphate->BH4 BH4->NOS Cofactor DAHP This compound (DAHP) GFRP GTPCH Feedback Regulatory Protein (GFRP) DAHP->GFRP GFRP->GCHI Inhibition NO Nitric Oxide (NO) + L-Citrulline NOS->NO Arginine L-Arginine Arginine->NOS

Caption: Inhibition of the BH4 synthesis pathway by this compound.

Mechanism of Action:

This compound (DAHP) inhibits GTP cyclohydrolase I (GCHI), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4) from GTP.[4][5][6] Interestingly, potent inhibition by DAHP is not a result of direct interaction with GCHI alone. Instead, it requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[4][5] DAHP is thought to mimic the natural feedback inhibitor, BH4, by binding to GFRP, which in turn interacts with and inhibits GCHI.[5]

By inhibiting GCHI, DAHP effectively reduces the cellular levels of BH4.[4][6] BH4 is an essential cofactor for nitric oxide synthase (NOS) enzymes, which are responsible for the production of the important signaling molecule nitric oxide (NO) from L-arginine.[6] Therefore, in cellular systems, the application of DAHP leads to a decrease in NO production due to the depletion of the necessary NOS cofactor, BH4. This makes DAHP a valuable tool for studying the physiological and pathological roles of the BH4/NO pathway.

References

Validation & Comparative

A Comparative Guide to GTP Cyclohydrolase I Inhibitors: 2,4-Diamino-6-hydroxypyrimidine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes. BH4 is critical for the production of neurotransmitters like dopamine and serotonin, as well as for the function of nitric oxide synthases. Given its central role in these pathways, GCH1 has emerged as a significant therapeutic target for a range of disorders, including neuropathic pain, inflammatory conditions, and certain neurological diseases. This guide provides an objective comparison of the prototypical GCH1 inhibitor, 2,4-Diamino-6-hydroxypyrimidine (DAHP), with other classes of GCH1 inhibitors, supported by experimental data and detailed methodologies.

Mechanism of GCH1 Inhibition: A Complex Picture

The inhibition of GCH1 is not always a straightforward competitive interaction at the GTP binding site. The prototypical inhibitor, DAHP, showcases a more intricate mechanism.

This compound (DAHP): DAHP is a well-established inhibitor of GCH1 and has been widely used in preclinical research.[1] Its inhibitory action is multifaceted:

  • GFRP-Dependent Inhibition: At lower concentrations, DAHP's potent inhibition of GCH1 is not direct but requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[1][2][3] DAHP mimics the endogenous feedback inhibitor BH4, binding to the GCH1-GFRP complex and stabilizing it in an inhibited state.[1][2]

  • Competitive Inhibition: At higher concentrations, DAHP can directly compete with the substrate GTP for binding to the active site of GCH1.[1][3]

  • Reversibility: The inhibitory effect of DAHP can be reversed by L-phenylalanine, which competes with BH4 and DAHP for binding to the regulatory GFRP-GCH1 complex.[2]

This dual mechanism suggests that the efficacy of DAHP can vary depending on the cellular context and the expression levels of GFRP.

Other GCH1 Inhibitors:

  • Pterins: The end-products of the BH4 synthesis pathway, such as 7,8-dihydro-D-neopterin and BH4 itself, act as noncompetitive inhibitors of GCH1.[4] Reduced pterins are generally more potent inhibitors than their oxidized counterparts.[4]

  • Guanine Analogs: Compounds like 8-azaguanine and 8-mercaptoguanine have been shown to be competitive inhibitors of GCH1, acting independently of GFRP.[5]

  • Allosteric Inhibitors: Novel, selective allosteric inhibitors that are not competitive with GTP are in development. One such example is AXSP0056, which binds to the BH4 binding site on GCH1, mimicking the feedback inhibition mechanism.[6][7]

Quantitative Comparison of GCH1 Inhibitors

Direct comparison of the potency of GCH1 inhibitors is challenging due to variations in experimental conditions across different studies. The following tables summarize available quantitative data. It is important to note that IC50 values can be influenced by substrate concentration and other assay parameters.

InhibitorType of InhibitionOrganism/SystemIC50KiReference(s)
This compound (DAHP) GFRP-dependent & CompetitiveNocardia sp.-0.23 mM[8]
Breast Cancer Cell Line10-15 mM-[1]
AXSP0056 AllostericHuman2.1 µM-[6]
7,8-dihydro-D-neopterin NoncompetitiveRat Liver-12.7 µM[4]
7,8-dihydro-L-biopterin NoncompetitiveRat Liver-14.4 µM[4]
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) NoncompetitiveRat Liver-15.7 µM[4]
8-Azaguanine CompetitiveNot specified--[5]
8-Mercaptoguanine CompetitiveNot specified--[5]

Note: The IC50 value for DAHP in cancer cell lines is significantly higher than the Ki value observed in a bacterial system, highlighting the context-dependent nature of its potency. The novel allosteric inhibitor AXSP0056 demonstrates potent inhibition in the low micromolar range.

Signaling Pathways and Experimental Workflows

To understand the context of GCH1 inhibition, it is crucial to visualize the BH4 synthesis pathway and the experimental methods used to assess inhibitor activity.

GCH1_Pathway cluster_feedback Feedback Inhibition GTP GTP GCH1 GCH1 GTP->GCH1 DHNTP Dihydroneopterin Triphosphate PTPS 6-PTS DHNTP->PTPS H2Pterin 6-Pyruvoyl-tetrahydropterin SR SR H2Pterin->SR BH4 Tetrahydrobiopterin (BH4) BH4->BH4_feedback GCH1->DHNTP GFRP GFRP PTPS->H2Pterin SR->BH4 BH4_feedback->GCH1  - DAHP_feedback->GCH1  - Phe_activation->GCH1  + DAHP DAHP DAHP->DAHP_feedback Phenylalanine L-Phenylalanine Phenylalanine->Phe_activation

Caption: The de novo BH4 synthesis pathway initiated by GCH1 and its regulation.

GCH1_Assay_Workflow cluster_sample Sample Preparation cluster_assay GCH1 Activity Assay cluster_detection Detection Methods Cell_Lysate Cell/Tissue Lysate Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Reaction_Mix Prepare Reaction Mixture: - Lysate - GTP (Substrate) - Inhibitor (Test Compound) Protein_Quant->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection of Product Stop_Reaction->Detection HPLC HPLC-based: Measure Neopterin or BH4 Detection->HPLC Offline Microplate Kinetic Microplate Assay: Measure Dihydroneopterin Triphosphate (A340) Detection->Microplate Real-time

Caption: General workflow for in vitro GCH1 activity assays.

Experimental Protocols

In Vitro GCH1 Activity Assay (HPLC-based)

This method measures the formation of neopterin, a product of the GCH1 reaction, after enzymatic conversion and subsequent oxidation.

Materials:

  • Cell or tissue lysates

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 2.5 mM EDTA and 0.3 M KCl)

  • GTP solution (10 mM)

  • Inhibitor stock solutions

  • Acidic iodine solution (1% I2 in 2% KI in 1 M HCl)

  • Alkaline iodine solution (1% I2 in 2% KI in 1 M NaOH)

  • Ascorbic acid solution

  • HPLC system with a fluorescence detector

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein), reaction buffer, and the desired concentration of the inhibitor. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add GTP to a final concentration of 1 mM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Oxidation:

    • Acidic Oxidation (for total neopterin): Add acidic iodine solution to an aliquot of the reaction mixture. Incubate in the dark for 1 hour.

    • Alkaline Oxidation (for dihydroneopterin): Add alkaline iodine solution to another aliquot. Incubate in the dark for 1 hour.

  • Stop Oxidation: Add ascorbic acid to both tubes to quench the excess iodine.

  • HPLC Analysis: Inject the samples onto an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase appropriate for pteridine separation (e.g., a phosphate buffer with a methanol gradient). Detect the fluorescent signal of neopterin (Excitation: ~350 nm, Emission: ~450 nm).

  • Calculation: Quantify the amount of neopterin produced by comparing the peak areas to a standard curve. GCH1 activity is typically expressed as pmol of neopterin formed per mg of protein per hour.

Measurement of Intracellular BH4 Levels (HPLC with Fluorescence Detection)

This protocol determines the concentration of BH4 in cell or tissue samples.

Materials:

  • Cell or tissue samples

  • Extraction buffer (e.g., 0.1 M phosphoric acid with 1 mM dithiothreitol)

  • Acidic iodine solution (1% I2 in 2% KI in 1 M HCl)

  • Alkaline iodine solution (1% I2 in 2% KI in 1 M NaOH)

  • Ascorbic acid solution

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Collection and Extraction: Harvest cells or tissues and immediately homogenize in ice-cold extraction buffer.

  • Protein Precipitation: Add trichloroacetic acid to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

  • Differential Oxidation:

    • To one aliquot of the supernatant, add acidic iodine solution to oxidize both BH4 and dihydrobiopterin (BH2) to biopterin.

    • To a second aliquot, add alkaline iodine solution to oxidize only BH2 to biopterin.

  • Incubation and Quenching: Incubate both samples in the dark. Stop the reaction by adding ascorbic acid.

  • HPLC Analysis: Analyze the samples by HPLC with fluorescence detection as described in the GCH1 activity assay protocol to quantify the amount of biopterin in each sample.

  • Calculation:

    • The amount of biopterin in the alkaline-oxidized sample represents the initial amount of BH2.

    • The amount of biopterin in the acid-oxidized sample represents the sum of initial BH4 and BH2.

    • Calculate the BH4 concentration by subtracting the BH2 concentration from the total biopterin concentration. Results are typically normalized to the protein content of the initial sample.

Preclinical and Clinical Landscape

The development of GCH1 inhibitors is largely in the preclinical stage. DAHP has been extensively used in animal models to study the role of the BH4 pathway in various diseases, including neuropathic pain and cancer.[9][10][11] While these studies have provided valuable insights, the high concentrations of DAHP required in some models and its complex mechanism of action present challenges for its direct clinical translation.

Novel, more potent, and selective GCH1 inhibitors, such as the allosteric inhibitor AXSP0056, are emerging from drug discovery efforts. However, to date, no direct GCH1 inhibitor has advanced into late-stage clinical trials for therapeutic use. The focus of clinical development for modulating the BH4 pathway has often been on supplementation with BH4 or targeting downstream enzymes.

Conclusion

This compound remains a valuable research tool for investigating the physiological and pathological roles of the GCH1/BH4 pathway. However, its complex, GFRP-dependent mechanism and relatively low potency in some systems may limit its therapeutic potential. The landscape of GCH1 inhibitors is evolving, with the emergence of novel, potent, and selective compounds like allosteric inhibitors. Future research will likely focus on the development of these next-generation inhibitors with improved drug-like properties for the potential treatment of a variety of diseases. This guide provides a foundation for researchers to compare and select appropriate GCH1 inhibitors for their specific experimental needs and to understand the methodologies for their evaluation.

References

A Comparative Analysis of 2,4-Diamino-6-hydroxypyrimidine and Divicine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the chemical properties and biological activities of pyrimidine derivatives is crucial. This guide provides a detailed comparative analysis of two such compounds: 2,4-Diamino-6-hydroxypyrimidine and divicine. While both are substituted pyrimidines, their mechanisms of action and toxicological profiles differ significantly, making them relevant in distinct areas of research.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound and divicine is presented below. This allows for a direct comparison of their fundamental characteristics.

PropertyThis compoundDivicine
CAS Number 56-06-4[1]32267-39-3[2][3]
Molecular Formula C4H6N4O[4][5]C4H6N4O2[2][6]
Molecular Weight 126.12 g/mol [4][5]142.12 g/mol [3][6]
Appearance White to off-white or light cream solid/powder[1][7]Brownish needles[2][3]
Melting Point 285-286 °C (decomposes)[1][8]Decomposes above 280 °C[3]
Solubility Soluble in DMSO, moderately soluble in water.[1][9]Soluble in 10% KOH; 1g dissolves in 100 ml boiling water and about 350 ml cold water.[3]
Stability Stable under normal conditions.[7] Stock solutions are stable for months at -80°C.[9][10]Very unstable in the presence of oxygen, especially at alkaline pH.[2] The half-life at room temperature and neutral pH is about 30 minutes.[2]
Primary Biological Role Inhibitor of GTP cyclohydrolase I.[9][10][11][12][13]Redox-active toxin implicated in favism.[2][14][15][16]

Mechanism of Action and Biological Effects

This compound (DAHP) is primarily recognized as a specific inhibitor of GTP cyclohydrolase I (GCHI), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[10][11][12] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS). By inhibiting GCHI, DAHP effectively blocks the synthesis of BH4, leading to a reduction in nitric oxide (NO) production.[9][10][11] This property makes it a valuable tool for studying the physiological and pathological roles of BH4 and NO. In some cellular contexts, it has also been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, independent of its effects on BH4.[17]

Divicine , on the other hand, is a potent redox-active compound and is the aglycone of vicine, a glycoside found in fava beans.[14][18] Divicine is highly unstable and readily auto-oxidizes in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[2][19][20] This auto-oxidation is accelerated at alkaline pH.[2] The primary toxicological effect of divicine is the induction of oxidative stress in red blood cells.[2][14] This leads to the depletion of reduced glutathione (GSH), damage to hemoglobin, and the formation of disulfide-linked protein aggregates known as Heinz bodies.[2][14] In individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for regenerating NADPH which is required for GSH reductase, the red blood cells are particularly susceptible to divicine-induced oxidative damage, leading to a severe hemolytic anemia known as favism.[2][15][20]

Visualizing the Pathways

To better illustrate the distinct mechanisms of these two compounds, the following diagrams depict their primary signaling pathways.

DAHP_Mechanism cluster_synthesis BH4 Synthesis cluster_no_production NO Production DAHP This compound (DAHP) GCHI GTP Cyclohydrolase I (GCHI) DAHP->GCHI Inhibition BH4 Tetrahydrobiopterin (BH4) GCHI->BH4 Product GTP GTP GTP->GCHI Substrate NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Arginine L-Arginine Arginine->NOS

Caption: Mechanism of action of this compound (DAHP).

Divicine_Mechanism cluster_redox Redox Cycling and Oxidative Stress cluster_g6pd GSH Regeneration (Impaired in G6PD deficiency) Divicine Divicine ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Divicine->ROS Auto-oxidation Oxygen O₂ Oxygen->ROS GSH Reduced Glutathione (GSH) ROS->GSH Oxidizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG GSSG->GSH GSH Reductase Hemolysis Hemolysis (Favism) GSSG->Hemolysis Leads to G6PD G6PD NADP NADP⁺ G6PD->NADP NADPH NADPH NADPH->GSSG NADP->NADPH Pentose Phosphate Pathway

References

Unveiling the Biological Potential of 2,4-Diamino-6-hydroxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of synthesized 2,4-Diamino-6-hydroxypyrimidine (DAHP) against relevant alternatives. This document summarizes key experimental data, outlines detailed protocols for biological evaluation, and visualizes complex pathways and workflows to support further research and development.

Executive Summary

This compound (DAHP) is a pyrimidine derivative with a well-established role as a selective inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis.[1][2][3][4] This mechanism, which leads to the modulation of nitric oxide (NO) production, suggests its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This guide explores these potential activities by comparing DAHP with structurally similar and functionally relevant compounds, providing the necessary experimental context for its evaluation.

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism of DAHP stems from its ability to inhibit GTP cyclohydrolase I, leading to a reduction in the synthesis of BH4, an essential cofactor for nitric oxide synthases (NOS).[2] By limiting BH4 availability, DAHP can decrease the production of NO, a key mediator in the inflammatory cascade.[1][3][4] Furthermore, studies have shown that DAHP can suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in murine macrophages, independent of BH4, presenting a dual mechanism for its anti-inflammatory effects.[1]

In vivo studies have demonstrated that pretreatment with DAHP can inhibit indomethacin-induced intestinal ulcers in rats, an effect attributed to its modulation of NO synthesis.

Comparative Analysis of Anti-Inflammatory Activity
CompoundTarget/AssayActivity/IC50Reference
This compound (DAHP) GTP Cyclohydrolase IInhibition at 1-10 mM
iNOS expressionSuppression in macrophages[1]
Minoxidil Lipoxygenase (LOX)IC50 = 20 µM[5]
Anti-inflammatory potencyNearly equal to indomethacin[5]
Interleukin-1α (IL-1α) gene expressionDownregulation in HaCaT cells
Pyrimidine Derivatives (General) Cyclooxygenase-2 (COX-2)IC50 values in the µM range for various derivatives[6]
Experimental Protocols

This protocol outlines a method to determine the direct inhibitory effect of a compound on the activity of cyclooxygenase-2.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of the COX-2 enzyme, a heme cofactor solution, a solution of arachidonic acid (substrate), and a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure :

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme solution, and heme cofactor.

    • Add the test compound (synthesized DAHP or alternatives) at various concentrations. Include a positive control (e.g., celecoxib) and a vehicle control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately add the TMPD solution.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach a suitable confluency.

  • Cell Treatment :

    • Seed the macrophages into 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control and an LPS-only control.

  • Cytokine Measurement :

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Determine the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Calculate the IC50 value for the inhibition of each cytokine.

Signaling Pathway and Experimental Workflow

G Mechanism of Anti-inflammatory Action of DAHP GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 DAHP This compound (DAHP) DAHP->GCH1 BH4 Tetrahydrobiopterin (BH4) GCH1->BH4 NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO Inflammation Inflammation NO->Inflammation Promotes

Caption: DAHP inhibits GTP Cyclohydrolase I, reducing NO production.

G Workflow for In Vitro Anti-inflammatory Assays cluster_0 COX-2 Inhibition Assay cluster_1 LPS-Induced Cytokine Assay a1 Prepare Reagents (COX-2, Substrate, Compound) a2 Incubate Enzyme with Compound a1->a2 a3 Initiate Reaction with Substrate a2->a3 a4 Measure Product Formation a3->a4 a5 Calculate IC50 a4->a5 b1 Culture Macrophages b2 Pre-treat with Compound b1->b2 b3 Stimulate with LPS b2->b3 b4 Measure Cytokines (ELISA) b3->b4 b5 Calculate IC50 b4->b5

Caption: Experimental workflows for anti-inflammatory activity assessment.

Anticancer Activity

The pyrimidine scaffold is a common feature in many anticancer drugs, often acting as inhibitors of dihydrofolate reductase (DHFR) or other key enzymes in nucleotide synthesis. While the direct anticancer activity of DAHP has not been extensively reported, its role as a precursor in the synthesis of other biologically active pyrimidines, including those with antitumor properties, suggests that it may possess or be a valuable starting point for the development of novel anticancer agents.[7][8][9]

Comparative Analysis of Anticancer Activity

The following table presents the cytotoxic activity of various pyrimidine derivatives against common cancer cell lines. This data provides a reference for the potential efficacy that could be expected from novel DAHP derivatives.

Compound/DerivativeCell LineActivity/IC50Reference
2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine Walker Carcinoma 256Tumor growth inhibition[10]
2-amino-4-aryl-pyrimidine derivatives of ursolic acid MCF-7 (Breast)IC50 = 0.48 ± 0.11 µM[6]
HeLa (Cervical)IC50 = 0.74 ± 0.13 µM[6]
Various 2,4,5-substituted pyrimidines BEL-7402 (Hepatocellular)IC50 < 0.10 µM[11]
MCF-7 (Breast)IC50 = 1.9 µg/mL[11]
Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized DAHP or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow

G Workflow for MTT Cytotoxicity Assay c1 Seed Cancer Cells in 96-well Plate c2 Treat with Compound (Varying Concentrations) c1->c2 c3 Incubate for 24-72h c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate for 3-4h c4->c5 c6 Solubilize Formazan Crystals c5->c6 c7 Measure Absorbance (570 nm) c6->c7 c8 Calculate IC50 c7->c8

Caption: Step-by-step workflow of the MTT assay for anticancer activity.

Antimicrobial Activity

Pyrimidine derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities.[12] For instance, the dihydrofolate reductase inhibitor Trimethoprim, which contains a 2,4-diaminopyrimidine core, is a widely used antibiotic. While there is limited direct evidence of the antimicrobial activity of DAHP, its structural similarity to other active pyrimidines warrants investigation. A study on 6-Chloro-2,4-diamino pyrimidine, a closely related compound, showed low antibacterial and antifungal activity.[13]

Comparative Analysis of Antimicrobial Activity

The following table provides Minimum Inhibitory Concentration (MIC) values for Trimethoprim against various bacterial strains, serving as a benchmark for the potential antimicrobial efficacy of novel DAHP derivatives.

CompoundOrganismMIC Range (µg/mL)Reference
Trimethoprim Escherichia coli≤2 (Susceptible)[14]
Staphylococcus aureus≤2 (Susceptible)[12]
Burkholderia pseudomalleiMIC50 = 0.19, MIC90 = 0.75[7]
6-Chloro-2,4-diamino pyrimidine Various bacteria and fungiLow activity[13]
Experimental Protocol

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution of Compound : In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized DAHP or its derivatives in the broth medium.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation : Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow

G Workflow for Broth Microdilution MIC Assay d1 Prepare Standardized Microbial Inoculum d3 Inoculate Wells with Microorganism d1->d3 d2 Perform Serial Dilution of Compound in 96-well Plate d2->d3 d4 Incubate for 18-24h d3->d4 d5 Visually Inspect for Growth d4->d5 d6 Determine MIC d5->d6

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and potentially anticancer and antimicrobial applications. Its well-defined mechanism as a GTP cyclohydrolase I inhibitor provides a solid foundation for further investigation. While direct quantitative data on the biological activities of DAHP are currently sparse, this guide offers a comparative framework using structurally and functionally related compounds. The detailed experimental protocols and visualized workflows provided herein are intended to facilitate the systematic evaluation of synthesized DAHP and its future derivatives, ultimately paving the way for new discoveries in drug development. Further research is warranted to establish a comprehensive biological activity profile and to explore the full therapeutic potential of this versatile pyrimidine derivative.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 2,4-Diamino-6-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of various 2,4-Diamino-6-hydroxypyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in drug discovery and development.

The 2,4-diaminopyrimidine core is a privileged scaffold, forming the basis for numerous inhibitors targeting a range of enzymes, including kinases and dihydrofolate reductase (DHFR). While potent inhibition of the primary target is crucial, off-target effects can lead to unforeseen toxicities or advantageous polypharmacology. Therefore, early assessment of cross-reactivity is a critical step in the development of these compounds. This guide summarizes selectivity data from published studies to offer a comparative overview.

Kinase Inhibitor Selectivity Profile

A recent study by Mo et al. (2024) detailed the development of a series of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7). The lead compound, Compound 22 , was profiled against a panel of 19 kinases to assess its selectivity. The results demonstrate a high degree of selectivity for CDK7, with significantly lower activity against other tested kinases, including other members of the CDK family.[1]

Table 1: Kinase Selectivity Profile of Compound 22
Kinase TargetIC50 (nM)[1]
CDK7 7.21
CDK1>10000
CDK21335.0
CDK3>10000
CDK44351.0
CDK54658.0
CDK64874.0
CDK9205.4
Aurora A2451.0
EPHA13547.0
IGF1R6541.0
TRKA8764.0
Other Kinases (7)>10000

IC50 values are reported as the mean from duplicate measurements.

Dihydrofolate Reductase (DHFR) Inhibitor Selectivity

In a different therapeutic area, 2,4-diaminopyrimidine derivatives have been extensively studied as DHFR inhibitors. A study by Frey et al. explored a series of propargyl-linked antifolates. The most potent compound, Compound 35 (2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine), demonstrated potent inhibition of human DHFR.[2] While a broad cross-reactivity panel against other enzymes for this specific compound is not provided in the source, the study highlights its significantly higher potency against human DHFR compared to the bacterial DHFR inhibitor trimethoprim, indicating a degree of selectivity between species.[2]

Table 2: DHFR Inhibition Profile of Compound 35
CompoundTargetIC50 (nM)[2]
Compound 35 Human DHFR<500
TrimethoprimHuman DHFR>1,750,000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the cited literature for the assessment of kinase and DHFR inhibition.

Kinase Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay used to determine the in vitro kinase inhibitory activity of test compounds.[1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: The test compounds, serially diluted to various concentrations, are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: A development reagent is added to stop the reaction and generate a signal. The FRET signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the oxidation of NADPH.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human DHFR enzyme, NADPH, and a suitable buffer (e.g., 50 mM TES, pH 7.0).[3]

  • Inhibitor Incubation: The test compound at various concentrations is pre-incubated with the enzyme and NADPH.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).[3]

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.[3]

  • Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for assessing compound selectivity.

G cluster_prep Compound Preparation cluster_assay Primary Target Assay cluster_cross Cross-Reactivity Screening c1 Synthesized 2,4-Diaminopyrimidine Derivatives c2 Serial Dilution c1->c2 a2 Add Diluted Compound c2->a2 Test Concentrations p2 Repeat Assay Protocol c2->p2 Test Concentrations a1 Enzyme/Substrate/Cofactor Mixture a1->a2 a3 Incubation a2->a3 a4 Signal Detection a3->a4 a5 IC50 Determination a4->a5 p3 Determine IC50 for Off-Targets a5->p3 Compare Potency p1 Panel of Off-Target Enzymes p1->p2 p2->p3

Caption: General workflow for assessing the cross-reactivity of 2,4-diaminopyrimidine derivatives.

G cluster_pathway Simplified Kinase Signaling Cascade Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Primary Target) Kinase_A->Kinase_B Kinase_C Kinase C (Off-Target) Kinase_A->Kinase_C Substrate_B Substrate of Kinase B Kinase_B->Substrate_B Substrate_C Substrate of Kinase C Kinase_C->Substrate_C Response_B Cellular Response B Substrate_B->Response_B Response_C Cellular Response C Substrate_C->Response_C Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Kinase_B High Affinity (On-Target) Inhibitor->Kinase_C Low Affinity (Off-Target)

Caption: Conceptual diagram of on-target versus off-target kinase inhibition.

Conclusion

The presented data underscores the versatility of the this compound scaffold in generating potent and, in some cases, highly selective inhibitors for distinct enzyme families. The selectivity profile of the CDK7 inhibitor, Compound 22, showcases the potential for achieving remarkable specificity even within a closely related family of kinases. Conversely, the significant potency of Compound 35 against human DHFR, while being a weak inhibitor of its bacterial counterpart, highlights another dimension of selectivity.

For drug development professionals, these findings emphasize the importance of comprehensive selectivity profiling. The provided experimental protocols offer a foundation for conducting such studies. As the exploration of this compound derivatives continues, a thorough understanding of their cross-reactivity profiles will be indispensable for the development of safe and effective therapeutics.

References

A Comparative Guide to the Antimicrobial Activity of 2,4-Diamino-6-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Pyrimidine derivatives, particularly those with a 2,4-diamino-6-hydroxy scaffold, have garnered significant attention for their potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of various derivatives of 2,4-diamino-6-hydroxypyrimidine, supported by experimental data, to aid in the ongoing research and development of new and effective antimicrobial drugs.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes the available data for a key derivative, 6-Chloro-2,4-diaminopyrimidine.

Table 1: Antimicrobial Activity of 6-Chloro-2,4-diaminopyrimidine

MicroorganismTypeTest MethodConcentration (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusGram-positive BacteriaWell Diffusion100, 200, 300No activity[1]
Bacillus cereusGram-positive BacteriaWell Diffusion100, 200, 300No activity[1]
Streptococcus spp.Gram-positive BacteriaWell Diffusion100, 200, 300No activity[1]
Escherichia coliGram-negative BacteriaWell Diffusion100, 200, 300Low activity[1]
Klebsiella spp.Gram-negative BacteriaWell Diffusion100, 200No activity[1]
300Low activity[1]
Salmonella spp.Gram-negative BacteriaWell Diffusion100, 200, 300Low activity[1]
Aspergillus multiFungusWell Diffusion100, 200, 300No activity[1]
Aspergillus nigerFungusWell Diffusion100, 200, 300No activity[1]
Candida albicansFungusWell Diffusion100, 200No activity[1]
300Low activity[1]

Mechanism of Action: Targeting Folic Acid Synthesis

The primary antimicrobial mechanism of 2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[2][3] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, making its pathway an attractive target for antimicrobial agents. By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, leading to the cessation of bacterial growth.

Folic_Acid_Pathway cluster_0 Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate_Synthase->Dihydrofolate_Synthase DHF Dihydrofolate (DHF) Dihydrofolate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Diaminopyrimidines 2,4-Diaminopyrimidine Derivatives Diaminopyrimidines->DHFR Inhibition

Figure 1. Inhibition of Dihydrofolate Reductase by 2,4-Diaminopyrimidine Derivatives.

Experimental Protocols

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents. The procedure for testing this compound derivatives is as follows:

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the this compound derivative solution (at various concentrations) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Well_Diffusion_Workflow A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Derivative to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Figure 2. Workflow of the Agar Well Diffusion Method.
Broth Microdilution Method (for MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. A two-fold serial dilution of the this compound derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

This guide provides a foundational comparison of the antimicrobial activity of this compound derivatives. Further research is encouraged to expand the quantitative data across a wider range of derivatives and microbial strains to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 2,4-Diamino-6-hydroxypyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,4-Diamino-6-hydroxypyrimidine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and prior to disposal is paramount.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Ensure that safety showers and eyewash stations are readily accessible.[1]

II. Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service.[4][5] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[4]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated labware (e.g., glassware, pipette tips), as hazardous chemical waste.[5][6]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[4][7] For instance, store it separately from strong oxidizing agents.[1]

Step 2: Waste Collection and Containment

  • Use a designated, compatible, and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • The container must be in good condition with a secure, tight-fitting lid.[6]

  • Do not overfill the container; leave adequate headspace to allow for expansion.[7]

Step 3: Labeling of Waste Containers Proper labeling is a critical compliance step. The label must be clearly legible and include the following information:[4][6]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The concentration and quantity of the waste. For mixtures, list all components and their approximate percentages.

  • The date of waste generation (when the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or responsible personnel.

  • The specific laboratory or room number where the waste was generated.

  • Check the appropriate hazard pictograms (e.g., irritant).

Step 4: Storage of Hazardous Waste

  • Store the labeled hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Ensure the storage area is cool, dry, and well-ventilated.[2]

  • Keep the waste container closed at all times, except when adding waste.[6]

Step 5: Arranging for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[5][6]

  • Complete any required waste pickup forms as per your institution's procedures.[4]

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely published and are often determined by local regulations and treatment facilities, general guidelines for laboratory chemical waste provide some context.

ParameterGuidelineCitation
pH Range for Neutralization (General) 5.0 - 12.5 (for some aqueous solutions before sewer disposal, with permission)[7]
Sewer Disposal Limit (General, with permission) Not recommended for this compound; generally for non-hazardous, water-soluble substances.[9][10]
Satellite Accumulation Area (SAA) Volume Limit (General) Maximum of 55 gallons of hazardous waste.[8]
SAA Time Limit (General) Up to 12 months, as long as accumulation limits are not exceeded.[8]

Note: The guidelines in the table are for general chemical waste and may not be directly applicable to this compound. Always consult your institution's EHS for specific disposal protocols.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.